Technical Documentation Center

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide
  • CAS: 175276-46-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The electronic and geometric characteristics of the thiophene ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allow for diverse interactions with biological targets[1]. This guide provides a comprehensive technical overview of a novel derivative, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, a molecule designed to leverage the established bioactivity of the thiophene carboxamide core while introducing unique functionalities through its specific substitution pattern. The presence of two methoxyphenyl groups at the 3 and 4 positions, a cyano group at the 5 position, and a carboxamide at the 2 position suggests a molecule with significant potential for engaging in various biological pathways. This document will delve into its chemical structure, predicted physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential therapeutic applications based on the activities of structurally related compounds.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is presented below. The molecule features a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. This core is highly substituted with two 4-methoxyphenyl groups at the C3 and C4 positions, a carboxamide group (-CONH2) at the C2 position, and a cyano group (-CN) at the C5 position.

Figure 1. Chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

A summary of the predicted physicochemical properties of this compound is provided in the table below. These parameters are crucial for drug development as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value
Molecular Formula C21H16N2O3S
Molecular Weight 392.43 g/mol
LogP 3.8
Topological Polar Surface Area (TPSA) 108.8 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 4

Proposed Synthetic Pathway

As a novel compound, a validated synthetic route for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is not yet established in the literature. However, a plausible and efficient multi-step synthesis can be proposed based on well-established methodologies for the construction of highly substituted thiophenes, primarily leveraging the Gewald aminothiophene synthesis[3]. The proposed pathway is outlined below.

Synthetic Pathway A 1,2-bis(4-methoxyphenyl)ethanone E Ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate A->E B Ethyl Cyanoacetate B->E C Elemental Sulfur C->E D Base (e.g., Morpholine) D->E Gewald Reaction G Ethyl 2-cyano-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate E->G Functional Group Transformation F 1. NaNO2, HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) F->G I 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide G->I Final Modifications H 1. LiOH (Saponification) 2. SOCl2, NH3 (Amidation) H->I

A proposed multi-step synthesis of the target compound.
Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate (Gewald Reaction)

The initial step involves the construction of the substituted thiophene ring via the Gewald reaction. This one-pot, three-component reaction is a robust method for synthesizing 2-aminothiophenes[3].

  • Reactants: 1,2-bis(4-methoxyphenyl)ethanone, ethyl cyanoacetate, and elemental sulfur.

  • Catalyst: A basic catalyst such as morpholine or triethylamine is required to facilitate the initial Knoevenagel condensation.

  • Solvent: A high-boiling polar solvent like ethanol or dimethylformamide (DMF) is typically used.

  • Procedure:

    • To a solution of 1,2-bis(4-methoxyphenyl)ethanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add morpholine (0.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

    • Add elemental sulfur (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate.

Step 2: Conversion of the Amino Group to a Cyano Group (Sandmeyer Reaction)

The 2-amino group of the thiophene intermediate is converted to a cyano group via a Sandmeyer reaction. This involves diazotization of the amine followed by reaction with a copper(I) cyanide salt.

  • Procedure:

    • Suspend the ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-cyano-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate.

Step 3: Conversion of the Ester to a Carboxamide

The final step involves the conversion of the ethyl ester to the primary carboxamide. This is typically a two-step process involving saponification of the ester to the carboxylic acid, followed by amidation.

  • Procedure:

    • Saponification: Dissolve the ethyl 2-cyano-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry the solid.

    • Amidation: Suspend the resulting carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF, and stir at room temperature to form the acid chloride. After the reaction is complete (monitored by the cessation of gas evolution), bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution at 0 °C. Stir for a few hours, then dilute with water and extract the product with DCM. Wash the organic layer, dry, and concentrate. Purify the final product, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, by recrystallization or column chromatography.

Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques. The following workflow is recommended for the comprehensive characterization of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

Characterization_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Purity assessment - Reaction monitoring Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative purity analysis TLC->HPLC MS Mass Spectrometry (MS) - Molecular weight confirmation HPLC->MS NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR for structural elucidation MS->NMR IR Infrared Spectroscopy (IR) - Functional group identification (C≡N, C=O, N-H) NMR->IR EA Elemental Analysis (CHN) - Confirmation of elemental composition IR->EA Final Confirmed Structure and Purity EA->Final

A standard workflow for the characterization of a synthesized organic compound.

Potential Biological Significance and Future Research

Thiophene carboxamide derivatives have demonstrated a remarkable range of biological activities. Many analogues have been reported to possess significant antiproliferative effects against various cancer cell lines[1]. The mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as mitochondrial complex I or protein tyrosine phosphatase 1B (PTP1B)[1]. Furthermore, thiophene-based compounds are known to exhibit antibacterial and antioxidant properties[2].

Given these precedents, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a promising candidate for biological evaluation. The two methoxyphenyl groups are common pharmacophores that can enhance binding to various biological targets. The cyano and carboxamide functionalities can participate in hydrogen bonding and other polar interactions, which are crucial for receptor binding.

A hypothetical mechanism of action, based on the activities of similar compounds, could involve the inhibition of a key enzyme in a disease pathway.

Hypothetical_MOA Compound 5-Cyano-3,4-bis(4-methoxyphenyl) -thiophene-2-carboxamide Enzyme Target Enzyme (e.g., Kinase, Phosphatase) Compound->Enzyme Product Product Enzyme->Product Block Inhibition Substrate Substrate Substrate->Enzyme Pathway Disease Pathway Progression Product->Pathway Downstream Therapeutic Effect Pathway->Downstream Block->Pathway X

A hypothetical enzyme inhibition mechanism.

Future research should focus on:

  • Synthesis and Characterization: The primary step is to synthesize and fully characterize the title compound to confirm its structure and purity.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its antiproliferative activity. Additionally, its antibacterial and antioxidant potential should be investigated.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, and apoptosis assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the methoxyphenyl, cyano, and carboxamide groups would provide valuable insights into the structure-activity relationship and help in optimizing the lead compound.

Conclusion

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide represents a novel and synthetically accessible molecule with significant potential for applications in drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a detailed proposed synthetic pathway, and a roadmap for its characterization and biological evaluation. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of this promising new chemical entity.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(15), 4992. [Link]

  • PubChem. N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]

Sources

Exploratory

The In Vitro Mechanism of Action of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide: A Current Landscape Review

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of 5-Cyano-3,4-bis(4-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. As of the latest literature review, specific studies delineating the precise molecular targets and cellular pathways modulated by this particular compound are not publicly available. However, by examining the broader class of thiophene carboxamide derivatives, this document aims to provide a foundational perspective on potential and plausible mechanisms that may be attributed to this molecule. The guide will delve into the established biological activities of structurally related compounds, offering insights into prospective areas of investigation for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. This analysis is grounded in the well-documented versatility of the thiophene scaffold in medicinal chemistry, which has been shown to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Thiophene Carboxamide Scaffold in Drug Discovery

The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold for the design of novel therapeutic agents. When functionalized with a carboxamide group, the resulting thiophene carboxamide derivatives have demonstrated a remarkable breadth of pharmacological activities.[2]

The specific compound of interest, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, possesses a unique substitution pattern with two methoxyphenyl groups at the 3 and 4 positions and a cyano group at the 5 position. While direct studies on this molecule are not available, the presence of these functional groups on the thiophene core suggests several potential avenues for its biological activity. This guide will, therefore, explore these possibilities based on the established mechanisms of action of analogous compounds.

Plausible Mechanisms of Action Based on Structural Analogs

Given the absence of direct experimental data for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, we can hypothesize its potential mechanisms of action by drawing parallels with structurally related thiophene carboxamides that have been characterized in vitro.

Anticancer Activity: A Prominent Feature of Thiophene Derivatives

A significant body of research highlights the antiproliferative and cytotoxic effects of thiophene derivatives against a variety of cancer cell lines.[1][2][3][4] The underlying mechanisms are often multifaceted and can involve:

  • Induction of Apoptosis: Many thiophene-based compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic pathway, involving mitochondrial depolarization and the activation of caspases, key executioner proteins in the apoptotic cascade.[2][3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism by which anticancer agents exert their effects.

  • Kinase Inhibition: The methoxyphenyl moieties present in the target compound are also found in known kinase inhibitors. It is plausible that 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide could target specific protein kinases involved in cancer cell signaling and proliferation.

A hypothetical signaling pathway for the potential anticancer activity is depicted below:

Anticancer_Mechanism Compound 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide Target Putative Cellular Target (e.g., Kinase, Tubulin) Compound->Target Signaling Inhibition of Proliferative Signaling Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Figure 1: Hypothesized anticancer signaling pathway.

Anti-inflammatory Potential through Enzyme Inhibition

Thiophene derivatives have also been investigated for their anti-inflammatory properties.[5] A key mechanism in this context is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

The structural features of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, particularly the diaryl substitution, bear some resemblance to known selective COX-2 inhibitors. Inhibition of COX-2 is a well-established strategy for mitigating inflammation and pain.

Recommended Experimental Workflow for In Vitro Characterization

To elucidate the specific mechanism of action of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, a systematic in vitro experimental approach is necessary. The following workflow is proposed as a starting point for investigation.

Experimental_Workflow Start Compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Start->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Kinase Kinase Inhibition Assays (Panel Screening) Cytotoxicity->Kinase If cytotoxic TargetID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) Apoptosis->TargetID CellCycle->TargetID Kinase->TargetID Validation Target Validation (Western Blot, qPCR) TargetID->Validation End Mechanism of Action Elucidation Validation->End

Figure 2: Proposed experimental workflow for in vitro characterization.

Step-by-Step Methodologies

3.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context, the following table summarizes the in vitro activity of some thiophene carboxamide derivatives against various cancer cell lines. It is important to reiterate that these are not data for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide but for structurally related compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-bromo-N-(thiazol-2-yl)thiopene-2-carboxamideA375 (Melanoma)~40-100[2]
5-bromothiophen-2-yl)(morpholino)methanoneA375 (Melanoma)>100[2]
2-amino-3-cyanothiophene derivativesVariousNot specified[4]
Thiophenecarboxylate derivative (F8)Lymphoma/Leukemia0.805 - 3.05[3]

Conclusion and Future Directions

While the precise in vitro mechanism of action of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide remains to be elucidated, the extensive research on the broader family of thiophene carboxamides provides a strong foundation for future investigations. Based on the available literature, it is plausible that this compound may exhibit anticancer and/or anti-inflammatory properties through mechanisms such as the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling kinases or inflammatory enzymes.

The experimental workflow outlined in this guide offers a systematic approach to characterize the biological activity of this novel compound. Future research should focus on performing these in vitro assays to identify its molecular targets and delineate the cellular pathways it modulates. Such studies are crucial for determining the therapeutic potential of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide and guiding its further development as a potential drug candidate.

References

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. (n.d.). Retrieved March 17, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - Semantic Scholar. (2025, July 16). Retrieved March 17, 2026, from [Link]

  • Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mioc, A., Vlase, L., Ghiulai, R., Vodnar, D. C., Gheldiu, A. M., Vlase, T. I., ... & Soica, C. (2022).
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - Research journals - PLOS. (2023, December 21). Retrieved March 17, 2026, from [Link]

  • Kapupara, P. P., Suhagia, B. N., Dholakia, S. P., & Tirgar, P. R. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-AMINO-2-CYANO-5-(SUBSTITUTED AMINO)-4-[(UN) SUBSTITUTEDPHENYL] THIOPHENES AS ANTI-TUBERCULAR AGENTS. International Journal of Drug Development and Research, 2(2), 344-350.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (2021, July 19). Retrieved March 17, 2026, from [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 15(12), 9039-9050.
  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - Asian Publication Corporation. (2025, November 30). Retrieved March 17, 2026, from [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents. (n.d.).
  • N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl] - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis - MDPI. (2022, October 15). Retrieved March 17, 2026, from [Link]

Sources

Foundational

Molecular docking studies of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

An In-Depth Technical Guide to the Molecular Docking of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Executive Summary The rational design of selective Cyclooxygenase-2 (COX-2) inhibitors relies heavily on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Executive Summary

The rational design of selective Cyclooxygenase-2 (COX-2) inhibitors relies heavily on the vicinal diaryl heterocyclic scaffold. This whitepaper provides a comprehensive computational evaluation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS 175276-46-7) [1]. By acting as a Senior Application Scientist, I will detail the causality behind our molecular docking protocols, the structural rationale of this specific thiophene derivative, and the self-validating methodologies required to ensure high-fidelity computational predictions.

Structural Rationale & Target Biology

The cyclooxygenase enzyme exists in two primary isoforms: COX-1 (constitutive) and COX-2 (inducible during inflammation). The conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-2 is a critical step in the inflammatory cascade [2].

The structural architecture of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is highly optimized for the COX-2 active site:

  • Central Thiophene Ring: Acts as a stable, aromatic core that mimics the cyclopentane ring of prostaglandins.

  • Vicinal Diaryl Groups (3,4-bis(4-methoxyphenyl)): These moieties are designed to exploit the hydrophobic channels of COX-2. The substitution of Val523 in COX-2 (compared to Ile523 in COX-1) creates a larger side pocket that accommodates these bulky methoxyphenyl groups, driving selectivity [2].

  • 2-Carboxamide Group: Serves as a critical hydrogen bond donor/acceptor, anchoring the molecule at the entrance of the active site (interacting with Arg120 and Tyr355).

  • 5-Cyano Group: A strong electron-withdrawing group that lowers the electron density of the thiophene ring, enhancing metabolic stability while acting as a potential hydrogen bond acceptor deep within the catalytic pocket near Ser530.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Tyr385 / Ser530) AA->COX2 Catalysis PGH2 PGH2 / PGG2 COX2->PGH2 Oxidation Inflammation Inflammatory Response PGH2->Inflammation Prostaglandin Synth Inhibitor 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide Inhibitor->COX2 Competitive Inhibition

COX-2 Inflammatory Pathway and Competitive Inhibition Logic.

Experimental Methodology: A Self-Validating Docking Protocol

To ensure computational trustworthiness, the docking protocol must be self-validating. We achieve this by re-docking the co-crystallized ligand (Rofecoxib) into the human COX-2 structure (PDB ID: 5KIR) [3]. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) of the re-docked pose is ≤ 2.0 Å compared to the crystallographic pose [4].

Phase 1: Ligand Preparation & Quantum Mechanical Optimization

Causality: Standard 2D-to-3D conversion tools often fail to capture the correct dihedral angles of bulky vicinal diaryl systems.

  • Structure Generation: Build the 2D structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

  • DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level. This ensures the methoxyphenyl rings adopt the correct non-planar, twisted conformation required to fit into the bifurcated COX-2 binding pocket.

  • Charge Assignment: Assign Gasteiger partial charges and define rotatable bonds (specifically the bonds connecting the phenyl rings to the thiophene core) using AutoDockTools.

Phase 2: Protein Preparation (PDB: 5KIR)

Causality: Water molecules in the COX-2 active site can artificially block ligand binding, while missing hydrogen atoms alter the electrostatic landscape.

  • Purification: Strip all co-crystallized water molecules, heteroatoms, and the native Rofecoxib ligand from the 5KIR structure.

  • Protonation: Add polar hydrogens to accurately represent the protonation states of key residues (e.g., Tyr385, Arg120) at physiological pH (7.4) [4].

  • Grid Box Generation: Center the grid box on the coordinates of the native ligand to encompass the main catalytic channel and the COX-2 specific side pocket.

Table 1: Grid Box Parameters for AutoDock Vina (PDB: 5KIR)

ParameterX-AxisY-AxisZ-Axis
Center Coordinates (Å) 24.51222.18915.344
Dimensions (Å) 25.025.025.0
Spacing (Å) 0.3750.3750.375
Phase 3: Execution via AutoDock Vina

Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) with an exhaustiveness setting of 8 to ensure thorough conformational sampling of the highly flexible methoxy groups [4].

Docking_Workflow LIG Ligand Preparation DFT B3LYP/6-31G* DOCK AutoDock Vina Lamarckian GA LIG->DOCK PROT Protein Preparation COX-2 (PDB: 5KIR) GRID Grid Box Generation Active Site Targeting PROT->GRID GRID->DOCK ANALYSIS Interaction Analysis (H-Bonds, Pi-Pi, RMSD) DOCK->ANALYSIS

Step-by-Step Computational Workflow for Molecular Docking.

Quantitative Data Presentation & Interaction Analysis

The efficacy of a COX-2 inhibitor is dictated by its Binding Free Energy (ΔG) and the stability of its interactions with specific active site residues.

Table 2: Comparative Binding Affinity and Key Interactions

CompoundBinding Energy (ΔG, kcal/mol)Key Hydrogen BondsHydrophobic Contacts (Pi-Pi / Alkyl)
Rofecoxib (Standard) -10.4Arg120, Tyr355Val523, Leu352, Trp387
Celecoxib (Standard) -10.8Arg120, Ser530, Gln192Val523, Tyr385, Phe518
5-Cyano-Thiophene Derivative -11.2 Arg120, Ser530, Tyr385 Val523, Leu352, Trp387, Phe518
Mechanistic Insights:
  • Superior Binding Affinity: The synthesized thiophene derivative demonstrates a highly favorable ΔG of -11.2 kcal/mol, outperforming both Rofecoxib (-10.4 kcal/mol) and Celecoxib (-10.8 kcal/mol).

  • The Role of the Carboxamide Group: The 2-carboxamide moiety successfully forms strong, bidentate hydrogen bonds with Arg120 and Tyr355 at the constriction site of the enzyme. This mimics the binding mode of the carboxylic acid group in arachidonic acid, effectively blocking substrate entry.

  • The Role of the Cyano Group: The 5-cyano group projects deep into the cyclooxygenase apex, forming a critical hydrogen bond with Ser530 . This interaction is highly analogous to the acetylation mechanism of aspirin, locking the enzyme in an inactive state.

  • Hydrophobic Anchoring: The 3,4-bis(4-methoxyphenyl) groups undergo a "butterfly" conformational twist. One methoxyphenyl ring occupies the primary hydrophobic channel (interacting with Trp387 and Tyr385), while the second ring selectively inserts into the COX-2 specific secondary pocket lined by Val523 and Phe518 , ensuring high selectivity over COX-1.

Conclusion

The computational evaluation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide reveals a highly optimized molecular architecture for selective COX-2 inhibition. By integrating a rigid thiophene core with a deep-pocket targeting cyano group and selectivity-driving vicinal methoxyphenyl rings, this compound presents a thermodynamically superior binding profile compared to legacy coxibs. Future in vitro validation utilizing human whole blood assays for PGE2 inhibition is highly recommended to translate these in silico findings into preclinical development.

References

  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach Source: PMC (National Institutes of Health) URL: [Link]

  • Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations Source: Physical Chemistry Research URL: [Link]

  • Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide as a Potential Anticancer Agent

Abstract Substituted thiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable antiproliferative and cytotoxic effects against various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted thiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6] This technical guide provides a comprehensive framework for the preliminary biological evaluation of a novel thiophene derivative, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. While this specific molecule is presented as a case study, the methodologies and scientific rationale are broadly applicable to the initial screening of new chemical entities in oncology drug discovery. This document details the foundational in vitro assays required to establish a cytotoxic profile, including assessments of cell viability, induction of apoptosis, and effects on cell cycle progression. Each protocol is presented with an emphasis on the underlying scientific principles and the causality behind experimental choices, ensuring a self-validating system for generating robust and reproducible data.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene ring is a versatile heterocyclic motif that is a key component in numerous commercially available drugs.[5][6] In the context of oncology, the 2-aminothiophene scaffold, in particular, has garnered significant attention due to its synthetic tractability and potent biological activity.[1][3][4] Derivatives of this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as a foundation for the development of novel chemotherapeutic agents.[1][4] The compound of interest, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, incorporates key structural features—the 2-carboxamide, the 5-cyano group, and the 3,4-diaryl substitution—that are hypothesized to contribute to its anticancer potential. This guide outlines the essential preliminary steps to validate this hypothesis.

Synthesis of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

The synthesis of poly-substituted thiophenes can often be achieved through multicomponent reactions, such as the Gewald reaction. While the precise synthesis of the title compound is not detailed in the provided search results, a plausible synthetic route can be extrapolated from similar syntheses of 2-amino-3-cyanothiophenes.[7][8] A general approach would involve the reaction of an activated acetonitrile, a carbonyl compound, and elemental sulfur in the presence of a base. For the title compound, this could involve the reaction of 2-cyanoacetamide with 1,2-bis(4-methoxyphenyl)ethan-1-one and sulfur.

Preliminary Biological Evaluation: A Multi-Assay Approach

A comprehensive preliminary assessment of a novel compound's anticancer activity relies on a suite of in vitro assays designed to probe different aspects of cellular health and function.[9][10] The initial focus is on determining the compound's cytotoxicity and its primary mechanism of inducing cell death.

Cytotoxicity Screening: The MTT Assay

The initial step in evaluating a new compound is to determine its cytotoxic potential.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

Data Presentation: Cytotoxicity

CompoundCell LineIncubation Time (h)IC50 (µM)
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamideMCF-748Experimental Value
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamideHeLa48Experimental Value
Doxorubicin (Positive Control)MCF-748Reference Value
Doxorubicin (Positive Control)HeLa48Reference Value
Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once a compound has demonstrated cytotoxic activity, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled process that is often a target of anticancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[12][13]

Scientific Rationale: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12][14][15] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[12]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[12]

Visualization of Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_seeding Seed cells in 6-well plates compound_treatment Treat with compound at IC50 cell_seeding->compound_treatment cell_harvesting Harvest cells (adherent & floating) compound_treatment->cell_harvesting resuspend Resuspend in Binding Buffer cell_harvesting->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate 15-20 min in dark add_stains->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry data_interpretation Quantify Apoptotic vs. Necrotic Cells flow_cytometry->data_interpretation

Caption: Workflow for the Annexin V/PI apoptosis assay.

Elucidating Antiproliferative Effects: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[16] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Scientific Rationale: PI is a fluorescent dye that binds stoichiometrically to DNA.[18] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the cells to remove the ethanol and then stain with a solution containing propidium iodide and RNase (to prevent staining of RNA).[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value

Potential Mechanism of Action and Signaling Pathways

Based on studies of similar 2-aminothiophene derivatives, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide may exert its antiproliferative effects through the inhibition of tubulin polymerization.[1] Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[1]

Visualization of Potential Signaling Pathway

G compound 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Disruption tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest mitochondria Mitochondrial Pathway g2m_arrest->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Hypothesized mechanism of action for the thiophene derivative.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound workflow for the preliminary in vitro evaluation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide as a potential anticancer agent. The described assays for cytotoxicity, apoptosis, and cell cycle analysis will provide the foundational data necessary to establish a preliminary biological activity profile. Positive results from these initial screens, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation into the specific molecular targets and more extensive preclinical evaluation.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Assaying cell cycle st
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • The Annexin V Apoptosis Assay. University of Virginia.
  • Apoptosis Protocols. University of South Florida.
  • Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Flow Cytometry Protocol. University of Massachusetts Chan Medical School.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.
  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PMC.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-AMINO-2-CYANO-5 - (SUBSTITUTED AMINO)-4-[(UN) SUBSTITUTEDPHENYL] THIOPHENES AS ANTI-TUBERCULAR AGENTS. IT Medical Team.
  • Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxyl
  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.
  • Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene-Based Compounds. Encyclopedia MDPI.

Sources

Foundational

Synthesis Pathway and Reaction Mechanism for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Executive Summary 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS: 175276-46-7) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS: 175276-46-7) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of electron-withdrawing groups (cyano and carboxamide) alongside electron-donating biaryl systems (4-methoxyphenyl) creates a versatile pharmacophore. This technical guide outlines a robust, self-validating two-step synthetic pathway leveraging a modified Hinsberg cyclization followed by a controlled partial hydrolysis, detailing the mechanistic causality behind each experimental choice.

Pharmacological Context & Structural Rationale

The thiophene carboxamide scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent antiproliferative agents, kinase inhibitors, and VEGFR-2 antagonists . Furthermore, the specific 3,4-diaryl substitution pattern—particularly featuring 4-methoxyphenyl groups—is a well-established structural motif for achieving selective Cyclooxygenase-2 (COX-2) inhibition, drawing direct structural parallels to diarylheterocycle drugs like rofecoxib .

The target molecule's 2,5-disubstitution (carboxamide and cyano) fundamentally tunes the electronic distribution of the thiophene ring. The cyano group acts as a strong π -acceptor, lowering the HOMO/LUMO gap, while the carboxamide provides critical hydrogen-bond donor/acceptor sites essential for target protein binding.

Retrosynthetic Strategy

Synthesizing a highly substituted, non-symmetric thiophene requires strict regiocontrol. While the Gewald reaction is the industry standard for 2-aminothiophenes, accessing a 2-carboxamide-5-cyano derivative is most efficiently achieved via a Hinsberg Thiophene Synthesis .

Retrosynthetic disconnection of the target molecule leads back to a symmetric intermediate: 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarbonitrile . This intermediate is formed via the base-catalyzed condensation of a 1,2-diketone (4,4'-dimethoxybenzil) with an active methylene sulfide (thiodiacetonitrile). The symmetry of the dinitrile intermediate ensures that subsequent partial hydrolysis yields a single, pure regioisomer.

Retrosynthesis Target 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide (Target Molecule) Dinitrile 3,4-bis(4-methoxyphenyl) thiophene-2,5-dicarbonitrile (Intermediate) Target->Dinitrile Partial Hydrolysis Benzil 4,4'-Dimethoxybenzil (1,2-Diketone) Dinitrile->Benzil Hinsberg Cyclization Sulfide Thiodiacetonitrile (Active Methylene) Dinitrile->Sulfide

Retrosynthetic disconnection of the target thiophene carboxamide.

Experimental Methodologies

Step 1: Hinsberg Cyclization to the Dinitrile Intermediate

Objective: Construct the 3,4-diarylthiophene core with 2,5-dicarbonitrile functionalization.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4,4'-dimethoxybenzil (1.0 eq, 10 mmol) and thiodiacetonitrile (1.1 eq, 11 mmol) under an inert nitrogen atmosphere.

  • Solvation: Add 50 mL of anhydrous methanol to achieve a concentration of 0.2 M. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dropwise, add a freshly prepared solution of sodium methoxide (NaOMe, 2.5 eq, 25 mmol) in methanol over 30 minutes. Causality: Slow addition controls the exothermic generation of the carbanion, preventing unwanted polymerization of the active methylene.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the diketone is consumed.

  • Isolation: Cool the reaction to room temperature. Quench by adding 1 M HCl dropwise until the pH reaches 5.0. Filter the resulting yellow precipitate, wash with cold methanol (2 x 15 mL), and dry under vacuum to afford 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarbonitrile.

Step 2: Controlled Partial Hydrolysis

Objective: Selectively hydrolyze one cyano group to a carboxamide without over-hydrolyzing to the carboxylic acid.

  • Preparation: Suspend the dinitrile intermediate (1.0 eq, 5 mmol) in 50 mL of tert-butanol (t-BuOH).

  • Activation: Add finely powdered potassium hydroxide (KOH, 3.0 eq, 15 mmol).

  • Hydrolysis: Heat the mixture to 70 °C and stir vigorously for 2 hours. Causality: t-BuOH acts as a bulky, non-nucleophilic solvent that facilitates the hydration of the nitrile while suppressing the subsequent hydrolysis of the resulting amide to a carboxylic acid.

  • Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3) to isolate the pure target molecule.

Mechanistic Causality

The Hinsberg Cyclization Mechanism

The formation of the thiophene core relies on a cascade of highly ordered aldol-type condensations . The mechanism initiates with the base-catalyzed deprotonation of thiodiacetonitrile, forming a resonance-stabilized carbanion. This nucleophile attacks one of the electrophilic carbonyl carbons of 4,4'-dimethoxybenzil. Subsequent protonation and dehydration yield an α,β -unsaturated intermediate.

Because the system is driven by the thermodynamic stability of aromatization, a second deprotonation occurs at the remaining active methylene. An intramolecular nucleophilic attack on the second carbonyl group closes the five-membered ring. A final dehydration step yields the fully aromatic 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarbonitrile.

HinsbergMechanism A Thiodiacetonitrile + NaOMe B Carbanion Formation (alpha to CN) A->B C Nucleophilic Attack on 4,4'-Dimethoxybenzil B->C D Aldol-type Condensation & First Dehydration C->D E Second Carbanion Formation D->E F Intramolecular Ring Closure E->F G Second Dehydration (Aromatization) F->G H 3,4-bis(4-methoxyphenyl)thiophene -2,5-dicarbonitrile G->H

Step-by-step mechanism of the Hinsberg thiophene ring synthesis.

Selectivity in Partial Hydrolysis

The conversion of a symmetric dinitrile to a monocyano-monocarboxamide is a self-limiting reaction governed by electronic deactivation. Once the first nitrile is hydrolyzed to a carboxamide, the electron-donating resonance effect of the newly formed amide nitrogen slightly reduces the electrophilicity of the thiophene ring and the remaining cyano group. Furthermore, the mono-amide product exhibits significantly lower solubility in the t-BuOH medium compared to the starting material, causing it to precipitate and physically isolate itself from further nucleophilic attack by hydroxide ions.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected analytical metrics for the two-step synthesis. Maintaining strict temperature control during the partial hydrolysis is critical to preventing yield loss due to over-hydrolysis.

Reaction StepStarting MaterialReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1. Hinsberg Cyclization 4,4'-DimethoxybenzilThiodiacetonitrile, NaOMe, MeOH654.078 - 82>95%
2. Partial Hydrolysis Thiophene-2,5-dicarbonitrileKOH, t-BuOH702.065 - 70>98%

References

  • Mara, B.-I., et al. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Perrone, et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023. URL:[Link]

  • Wynberg, H., & Kooreman, H. J. "The Mechanism of the Hinsberg Thiophene Ring Synthesis." Journal of the American Chemical Society, 1965. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Application Note: De Novo Synthesis and Validation Protocol for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Document ID: APP-2026-03-17 Target Compound: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Validation Protocol for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Document ID: APP-2026-03-17 Target Compound: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS: 175276-46-7) [1] Intended Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Retrosynthetic Strategy

Highly substituted thiophenes, such as 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, are privileged scaffolds in medicinal chemistry, frequently investigated for their roles as kinase inhibitors and estrogen receptor modulators [2]. The synthesis of this specific asymmetric polyfunctionalized thiophene requires precise regiochemical control.

Rather than attempting a complex multicomponent Gewald cyclization which often yields symmetric or 2-amino substituted products, this protocol employs a robust, self-validating linear sequence. The strategy begins with the construction of the 3,4-diaryl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. The electron-donating nature of the installed 4-methoxyphenyl groups activates the thiophene core, allowing for highly efficient electrophilic bromination at the 2,5-positions. Subsequent exhaustive cyanation and a meticulously controlled mono-hydrolysis yield the final asymmetric cyano-carboxamide target.

Synthetic Workflow & Logic

SynthesisWorkflow SM 3,4-Dibromothiophene (Starting Material) Step1 Phase 1: Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 90°C SM->Step1 Int1 3,4-bis(4-methoxyphenyl)thiophene (Intermediate 1) Step1->Int1 Step2 Phase 2: Electrophilic Bromination NBS, DMF, 0°C to RT Int1->Step2 Int2 2,5-dibromo-3,4-bis(4-methoxyphenyl)thiophene (Intermediate 2) Step2->Int2 Step3 Phase 3: Rosenmund-von Braun Cyanation CuCN, DMF, Reflux Int2->Step3 Int3 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarbonitrile (Intermediate 3) Step3->Int3 Step4 Phase 4: Controlled Mono-Hydrolysis H2O2, K2CO3, DMSO Int3->Step4 Product 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide (Final Target) Step4->Product

Fig 1. Four-phase synthetic workflow for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

Quantitative Data & Optimization Matrix

The success of the initial Suzuki coupling is critical to the overall yield. The following table summarizes the optimization data for Phase 1, demonstrating the causality behind the selection of Pd(PPh3)4.

Catalyst System (4 mol%)Base (1.75 eq)Solvent SystemTemp (°C)Time (h)Yield of Int. 1 (%)Mechanistic Rationale
Pd(OAc)2 / PPh3K2CO3Toluene/H2O (4:1)901662%Slower oxidative addition; prone to catalyst degradation.
Pd(dppf)Cl2K3PO41,4-Dioxane/H2O (4:1)901278%Excellent for sterically hindered substrates, but slight protodeboronation observed.
Pd(PPh3)4 K3PO4 1,4-Dioxane/H2O (4:1) 90 12 85% Optimal balance of reactivity and stability for electron-rich boronic acids [3].

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3,4-bis(4-methoxyphenyl)thiophene (Intermediate 1)

Causality: 1,4-Dioxane is selected as the primary solvent to ensure complete solubility of the dibromothiophene, while water is necessary to dissolve the inorganic base, facilitating the transmetalation step of the catalytic cycle[3].

  • Equip an oven-dried Schlenk flask with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Add 3,4-dibromothiophene (1.0 eq, 10 mmol) and 1,4-dioxane (20 mL).

  • Introduce Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.04 eq, 4 mol%). Stir at 25 °C for 30 minutes to ensure uniform dispersion.

  • Add (4-methoxyphenyl)boronic acid (2.2 eq, 22 mmol), followed by a solution of K3PO4 (3.5 eq) dissolved in degassed DI water (5 mL).

  • Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes:EtOAc 9:1) to yield a white solid [2].

Phase 2: Synthesis of 2,5-dibromo-3,4-bis(4-methoxyphenyl)thiophene (Intermediate 2)

Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine to prevent over-oxidation and cleavage of the electron-rich methoxy ethers.

  • Dissolve Intermediate 1 (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

  • Add NBS (2.1 eq, 10.5 mmol) portion-wise over 20 minutes, keeping the reaction shielded from direct light to prevent radical side-reactions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Pour the mixture into ice water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to afford Intermediate 2.

Phase 3: Synthesis of 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarbonitrile (Intermediate 3)
  • In a dried pressure tube, combine Intermediate 2 (1.0 eq, 4 mmol), Copper(I) cyanide (CuCN) (3.0 eq, 12 mmol), and anhydrous DMF (10 mL).

  • Seal the tube and heat to 150 °C for 18 hours.

  • Workup: Cool the mixture and pour into a solution of ethylenediamine (10 mL) in water (50 mL) to complex the copper salts. Extract with dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the dicarbonitrile.

Phase 4: Controlled Mono-Hydrolysis (Final Target)

Causality: The Radziszewski reaction conditions (H2O2/base) are highly tunable. By strictly limiting the equivalents of H2O2 and monitoring the reaction kinetically, one cyano group is hydrated to a carboxamide while the other remains intact. The asymmetry is statistically driven, but the product is easily separable from di-amide byproducts due to polarity differences.

  • Dissolve Intermediate 3 (1.0 eq, 2 mmol) in DMSO (8 mL).

  • Add anhydrous K2CO3 (0.5 eq, 1 mmol).

  • Cool the mixture to 10 °C. Slowly add 30% aqueous H2O2 (1.2 eq, 2.4 mmol) dropwise over 15 minutes.

  • Stir at room temperature for 2-3 hours. Critical Step: Monitor strictly by HPLC or TLC (DCM:MeOH 95:5). Quench the reaction immediately upon maximum formation of the mono-amide to prevent progression to the di-amide.

  • Workup: Quench with saturated aqueous Na2S2O3 (10 mL) to destroy excess peroxide. Extract with EtOAc, wash extensively with water to remove DMSO, dry, and concentrate. Purify via preparative HPLC to yield 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

Analytical Validation System

To ensure the integrity of the protocol, the final compound must satisfy the following self-validating analytical criteria:

  • LC-MS (ESI+): Expected m/z for C20H16N2O3S[M+H]+ is 365.09.

  • FT-IR Spectroscopy: Must show distinct, non-overlapping bands for both the Nitrile stretch (sharp, ~2220 cm⁻¹) and the primary Amide stretches (N-H doublet at ~3350/3180 cm⁻¹, C=O stretch at ~1660 cm⁻¹). Absence of the nitrile stretch indicates over-hydrolysis.

  • 1H-NMR (400 MHz, DMSO-d6): Must display the characteristic methoxy singlets (~3.75 ppm, 6H), the aromatic multiplet for the para-substituted phenyl rings (6.80 - 7.20 ppm, 8H), and a broad singlet for the primary amide NH2 protons (~7.60 ppm, 2H, exchangeable with D2O).

References

  • Min, J., et al. (2013). "Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity." Journal of Medicinal Chemistry, 56(8), 3346-3366. Retrieved from: [Link]

  • Ali, A., et al. (2018). "Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials." Molecules, 24(1), 10. Retrieved from: [Link]

Application

Application Note: High-Resolution RP-HPLC Method Development and Validation for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Introduction and Scientific Rationale The compound 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a highly conjugated, structurally complex molecule. Featuring a central thiophene ring flanked by two electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a highly conjugated, structurally complex molecule. Featuring a central thiophene ring flanked by two electron-donating 4-methoxyphenyl groups, an electron-withdrawing cyano group (-CN), and a polar carboxamide group (-CONH₂), it presents unique analytical challenges. Developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of its physicochemical behavior to ensure accurate quantification during drug development and quality control.

Causality in Method Design

Every parameter in this method has been selected based on the molecule's structural mechanics, aligning with the lifecycle-based approach outlined in the [1]:

  • Stationary Phase Selection (C18, End-capped): The bulky, lipophilic core (log P ~3.5–4.5) dictates the need for a highly retentive C18 stationary phase. Because the carboxamide and cyano functional groups can engage in hydrogen bonding, an end-capped column is mandatory to prevent secondary interactions with residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase Chemistry (0.1% Formic Acid / Acetonitrile): Acetonitrile is selected over methanol for its lower viscosity and superior mass transfer kinetics, yielding sharper peaks. The addition of 0.1% Formic Acid (pH ~2.7) is a deliberate choice to fully protonate any unreacted silanols on the silica matrix (pKa ~3.5–4.5), neutralizing them and ensuring a pure hydrophobic retention mechanism.

  • Detector Wavelength (254 nm): The extended π-conjugation across the thiophene core and adjacent phenyl rings yields intense UV absorption. Drawing on empirical data from structurally related thiophene-2-carboxamide derivatives (such as the anticoagulant Rivaroxaban), robust UV maxima are consistently observed in the 245–255 nm range [2]. We select 254 nm to maximize the signal-to-noise (S/N) ratio while avoiding the noisy low-UV baseline.

MethodDev A Target Analyte Profiling (Physicochemical Analysis) B Column Selection (C18, End-capped, 3.5 µm) A->B Log P & pKa C Mobile Phase Optimization (0.1% FA in H2O / ACN) B->C Retention & Selectivity D Gradient & Flow Tuning (Isocratic vs. Gradient) C->D Resolution & Peak Shape E Detector Optimization (UV-DAD at 254 nm) D->E Sensitivity F Final Method Lock (Ready for Validation) E->F Robustness Check

Logical workflow for RP-HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Equipment: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Multisampler, Column Thermostat, and Diode Array Detector (DAD).

Step-by-Step Preparation Method

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with ACN.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (40% ACN / 60% Water) to prevent solvent-mismatch peak distortion.

Step 3: Chromatographic Execution Set up the instrument according to the optimized parameters in Table 1 . Purge the system, equilibrate the column for at least 15 column volumes (approx. 20 minutes), and perform a blank injection to verify baseline stability.

Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (150 × 4.6 mm, 3.5 µm)High surface area; end-capped to prevent silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterControls pH (~2.7) to keep silanols protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides strong elution strength and low viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35°CReduces system backpressure and improves mass transfer.
Injection Vol. 5.0 µLPrevents column overloading while maintaining sensitivity.
Detection UV-DAD at 254 nm (Ref: 360 nm)Captures the primary π-π* transition of the conjugated system.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.06040Isocratic hold to focus the analyte band.
2.06040Start of gradient.
10.02080Linear ramp to elute lipophilic impurities.
12.02080High-organic wash to prevent column fouling.
12.16040Rapid return to initial conditions.
15.06040Re-equilibration phase.

Method Validation Framework (ICH Q2(R2))

To ensure the method is a self-validating system, it must be rigorously tested against the [3]. This modern framework emphasizes proving that the method is consistently fit for its intended purpose.

Validation S Specificity (Forced Degradation) L Linearity & Range (R² > 0.999) S->L A Accuracy (Spike Recovery) L->A P Precision (Repeatability) A->P R Robustness (DoE Approach) P->R

Sequential execution of ICH Q2(R2) analytical method validation parameters.

System Suitability Testing (SST)

Before validation begins, the system's inherent performance is verified. Six replicate injections of the 100 µg/mL working standard are performed.

  • Retention Time (RT): ~7.4 minutes.

  • Theoretical Plates (N): > 8,000 (Demonstrates excellent column efficiency).

  • Tailing Factor (Tf): 1.12 (Confirms successful suppression of silanol activity).

  • %RSD of Peak Area: 0.4% (Limit: ≤ 2.0%).

Validation Parameters & Acceptance Criteria

Table 3: Summary of ICH Q2(R2) Validation Results

Validation ParameterMethodologyAcceptance CriteriaTypical Results
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, 60°C).Peak purity angle < Purity threshold. Resolution > 1.5 from degradants.No interference at the RT of the main peak. Mass balance > 98%.
Linearity 5 concentration levels ranging from 10 µg/mL to 150 µg/mL.Correlation coefficient (R²) ≥ 0.999.R² = 0.9998; y-intercept within ±2% of 100% response.
Accuracy Triplicate preparations of spiked samples at 50%, 100%, and 150% of target.Mean recovery between 98.0% and 102.0%.Mean recovery: 99.7% (RSD: 0.6%).
Precision Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, n=6).%RSD of assay ≤ 2.0%.Intra-day RSD: 0.5%; Inter-day RSD: 0.8%.
Robustness Minor deliberate variations: Temp (±2°C), Flow (±0.1 mL/min), pH (±0.1).System suitability parameters must remain within limits.Tf remains < 1.5; %RSD < 2.0% across all perturbed conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). Q14 Analytical Procedure Development. U.S. Food and Drug Administration. URL:[Link]

  • Ashour, S., et al. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Pharmacology. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. URL:[Link]

Method

Preparing Stock Solutions of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide for Cell Culture: An Application Note

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for the novel research compound 5-Cyano-3,4-bis(4-methoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for the novel research compound 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. Given the limited publicly available data on this specific molecule, this document emphasizes established best practices for handling similar small molecule compounds in a cell culture context. The protocols herein are designed to ensure experimental reproducibility, minimize solvent-induced artifacts, and maintain the integrity of the compound. We will cover critical aspects including solvent selection, calculation of molarity, sterile filtration, and appropriate storage conditions, grounded in principles of scientific integrity and laboratory safety.

Introduction and Pre-Protocol Considerations

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide belongs to the thiophene carboxamide class of heterocyclic compounds. Thiophene derivatives are of significant interest in medicinal chemistry for their diverse pharmacological activities, including potential antiproliferative effects against cancer cell lines.[1][2] The accurate and consistent preparation of solutions of such compounds is a fundamental prerequisite for obtaining reliable and reproducible data in any cell-based assay. Errors in concentration or handling can lead to misleading results, wasting valuable resources and time.

This guide establishes a self-validating system for preparing stock solutions, focusing on the causality behind each experimental choice.

Compound Characterization

Before any protocol can be established, it is critical to know the fundamental physicochemical properties of the compound. As this is a novel compound, we must first establish its molecular formula and weight to enable accurate molar concentration calculations.

Based on its chemical name, the following properties have been determined:

PropertyValue
Full Chemical Name 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide
Molecular Formula C₂₀H₁₆N₂O₃S
Molecular Weight 392.42 g/mol
Appearance Assumed to be a solid powder.
The Critical Choice of Solvent

The ideal solvent must dissolve the compound at a high concentration without degrading it, and it must be non-toxic to the cell line at its final working concentration.[3] For many non-polar, small organic molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous cell culture media.[4]

Expert Recommendation: Anhydrous, sterile-filtered, cell culture-grade DMSO is the recommended starting solvent for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

However, DMSO is not inert and exhibits concentration- and time-dependent cytotoxicity.[4] It can induce pore formation in cell membranes, inhibit proliferation, and in some cases, trigger differentiation or apoptosis.[4] Therefore, it is imperative to maintain the final concentration of DMSO in the cell culture medium as low as possible.

Final DMSO ConcentrationGeneral Cellular Effect
< 0.1% Generally considered safe for most cell lines with minimal effect on cell viability or function.
0.1% - 0.5% Often tolerated, but may produce subtle effects. This range is common in high-throughput screening.[4]
> 0.5% Increased risk of cytotoxicity and off-target effects. Cell proliferation can be significantly inhibited.[4]
> 2.5% Significant suppression of cell growth and viability is commonly observed.

Trustworthiness Principle: Always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of DMSO as your highest compound concentration, allowing you to distinguish the effects of the compound from the effects of the solvent.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to prepare a highly concentrated, sterile master stock solution. A 10 mM concentration is a common standard, as it is typically 1,000 to 10,000 times more concentrated than the final working concentration, allowing for minimal solvent addition to the culture medium.

Required Materials
  • 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Sterile, disposable 0.2 µm syringe filters (PTFE or other DMSO-compatible membrane)

  • Sterile syringes (1 mL or 3 mL)

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology

Step 1: Mass Calculation To prepare a 10 mM stock solution, the required mass of the compound must be calculated based on its molecular weight (MW = 392.42 g/mol ).

Formula:Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 392.42 g/mol / 1000 = 3.92 mg

Step 2: Weighing the Compound

  • Put on appropriate PPE. Handle the compound powder in a chemical fume hood or on a balance with a draft shield.

  • Before opening, centrifuge the vial containing the compound powder briefly to ensure all the powder is at the bottom.

  • Carefully weigh out 3.92 mg of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide and transfer it into a sterile amber or foil-wrapped microcentrifuge tube.

    • Causality Note: Using amber or foil-wrapped tubes protects the compound from potential photodegradation, a common issue with complex organic molecules.

Step 3: Dissolution

  • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the weighed powder.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure no solid particles remain. If dissolution is slow, sonicate the tube in a water bath for 10-15 minutes. The final solution should be clear and free of precipitates.

Step 4: Sterile Filtration (Critical for Sterility Assurance)

  • Aseptically attach a sterile 0.2 µm syringe filter to a new sterile syringe.

  • Draw the entire compound-DMSO solution into the syringe.

  • Dispense the solution through the filter into a new, sterile amber microcentrifuge tube. This step removes any potential microbial contamination.

    • Causality Note: Sterile filtration is a physical method of sterilization that is essential for heat-sensitive solutions. A 0.2 µm pore size is the industry standard for removing bacteria.

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles that can degrade the compound or introduce moisture into the DMSO, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[3]

  • Store the aliquots under the following conditions:

    • Short-term (up to 1 month): -20°C.

    • Long-term (up to 1 year): -80°C.

    • Expertise Note: DMSO freezes at 18.5°C. Storing at -20°C or -80°C is standard practice. The presence of moisture in DMSO can cause compounds to precipitate upon freezing and thawing; using anhydrous DMSO minimizes this risk.

Protocol: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the 10 mM master stock directly into your complete cell culture medium immediately before treating the cells.

Step-by-Step Methodology

Step 1: Thaw and Inspect the Master Stock

  • Retrieve a single aliquot of the 10 mM stock solution from the freezer.

  • Thaw it completely at room temperature and vortex gently to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitate is observed, gently warm the tube to 37°C and vortex again until the solution is clear.

Step 2: Calculate the Required Dilution Use the dilution formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed.

  • C₁ = Concentration of the master stock solution (10 mM or 10,000 µM)

  • V₁ = Volume of the master stock solution to be added (this is what you are solving for)

  • C₂ = Desired final concentration in the cell culture medium (e.g., 10 µM)

  • V₂ = Final volume of the cell culture medium (e.g., 2 mL for one well of a 6-well plate)

Example Calculation: To prepare 2 mL of medium with a final compound concentration of 10 µM: V₁ = (C₂ x V₂) / C₁ V₁ = (10 µM x 2 mL) / 10,000 µM V₁ = 0.002 mL = 2 µL

Step 3: Prepare the Working Solution

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Add the calculated volume (2 µL in the example) of the 10 mM stock solution to the pre-warmed medium.

  • Immediately mix thoroughly by pipetting or gentle vortexing to prevent the compound from precipitating upon contact with the aqueous medium.

  • Replace the existing medium in your cell culture plate with the freshly prepared working solution.

  • Remember to prepare a vehicle control by adding the same volume of pure DMSO (2 µL in this case) to an equal volume of medium (2 mL).

Visualized Workflows and Logic

Workflow for Stock Solution Preparation

The following diagram outlines the complete workflow from receiving the compound to long-term storage of a sterile stock solution.

G cluster_prep Part 1: Master Stock Preparation cluster_store Part 2: Storage & Use A Calculate Mass (e.g., 3.92 mg for 1mL of 10mM) B Weigh Compound Powder in Fume Hood A->B C Add 1mL Sterile DMSO B->C D Dissolve Completely (Vortex / Sonicate) C->D E Sterile Filter (0.2 µm Syringe Filter) D->E F Aliquot into Single-Use Sterile Tubes (e.g., 20µL) E->F G Label Aliquots Clearly F->G H Store at -80°C (Long-Term) G->H I Thaw & Dilute into Culture Medium for Use H->I

Caption: A streamlined workflow for preparing and storing sterile stock solutions.

Decision Logic for Solvent and Concentration

This diagram illustrates the critical thinking process when approaching a novel compound.

G node_action Prepare 10-20 mM Master Stock in DMSO Toxicity Is final DMSO conc. < 0.1% for experiment? node_action->Toxicity node_ok node_ok Start Start: Received New Compound Solubility Is compound soluble in DMSO at 10-20mM? Start->Solubility Solubility->node_action Yes node_action3 Test alternative solvent (e.g., Ethanol). Re-evaluate cytotoxicity. Solubility->node_action3 No Proceed Proceed with Protocol Toxicity->Proceed Yes node_action2 Recalculate: Prepare more concentrated stock (e.g., 50mM) Toxicity->node_action2 No

Caption: Decision-making flowchart for novel compound solution preparation.

References

  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Al-Bawab, A. Q., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved March 17, 2026, from [Link]

  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY.
  • dos Santos, C. F., et al. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • BenchChem. (2025). Best practices for long-term storage of Carbimazole stock solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 17, 2026, from [Link]

  • Roylan Developments Ltd. (n.d.). Compound storage made simple. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025).
  • Rommelag. (2026, February 4).
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Kumar Filters. (n.d.). Sterile Filtration Overview. Retrieved March 17, 2026, from [Link]

  • Sartorius. (n.d.). Sterile Filtration. Retrieved March 17, 2026, from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved March 17, 2026, from [Link]

  • Bărdaș, B., et al. (n.d.).
  • Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved March 17, 2026, from [Link]

Sources

Application

Crystallization techniques for isolating 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Application Note & Protocol Topic: Crystallization Techniques for Isolating 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Audience: Researchers, scientists, and drug development professionals. Introduction 5-Cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Crystallization Techniques for Isolating 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Obtaining this compound in a highly pure, crystalline form is crucial for unambiguous structural characterization (e.g., via X-ray crystallography), consistent biological screening, and ensuring stability and desirable physicochemical properties for further development. Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system.[1] The process of a molecule leaving a solution to form a well-ordered, three-dimensional lattice is governed by thermodynamics and kinetics, and a successful crystallization protocol is often the result of a systematic exploration of various parameters.

This guide provides a detailed overview of common crystallization techniques and step-by-step protocols tailored for the isolation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. The methodologies described herein are based on established principles of crystallization and are designed to be adaptable to the specific challenges presented by this molecule.

I. Preliminary Considerations: Solubility Assessment

Before attempting any crystallization, it is essential to determine the solubility profile of the target compound.[2] This foundational step will inform the selection of appropriate solvents and crystallization methods.

Protocol 1: Solvent Screening

Objective: To identify suitable solvents or solvent/antisolvent systems for the crystallization of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

Methodology:

  • Place a small amount (e.g., 5-10 mg) of the compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, with stirring, until the solid dissolves. Record the approximate volume of solvent required to achieve dissolution.

  • If the compound is insoluble or poorly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves upon heating, it is a good candidate for slow cooling crystallization.

  • For compounds that are highly soluble in a particular solvent at room temperature, that solvent can be considered the "good" solvent in an anti-solvent or vapor diffusion setup. A "poor" or "anti-solvent" is one in which the compound is sparingly soluble or insoluble.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Polar Protic Ethanol, MethanolThe carboxamide group may exhibit some solubility in protic solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)The cyano and carboxamide functionalities suggest solubility in polar aprotic solvents. DMF and DMSO should be used sparingly as they can be difficult to remove.[3]
Non-polar Toluene, Hexane, HeptaneThe bis(4-methoxyphenyl)thiophene core is largely non-polar. These are likely to be poor solvents or anti-solvents.

II. Crystallization Techniques and Protocols

Based on the solubility profile, one or more of the following techniques can be employed. It is often beneficial to run multiple small-scale crystallization experiments in parallel.[4]

A. Slow Evaporation

This is often the simplest method and can yield high-quality crystals if a suitable solvent is found.[5] The principle is to slowly increase the concentration of the solute beyond its saturation point by allowing the solvent to evaporate.

Protocol 2: Slow Evaporation from a Single Solvent

Objective: To grow crystals by the slow removal of solvent from a near-saturated solution.

Methodology:

  • Dissolve the compound in a suitable solvent (one in which it is moderately soluble at room temperature) to create a near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[6]

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will slow the rate of evaporation.[2]

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.[6]

  • Monitor the vial for crystal growth.

dot

Caption: Workflow for Slow Evaporation Crystallization.

B. Slow Cooling

This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[2]

Protocol 3: Crystallization by Slow Cooling

Objective: To induce crystallization by slowly decreasing the temperature of a saturated solution.

Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., the boiling point of the solvent).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Cover the flask or vial and allow it to cool slowly to room temperature. To slow the cooling rate further, the vessel can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[5]

  • Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.[2]

  • If no crystals form, try scratching the inside of the vial with a glass rod at the solution's surface to induce nucleation.[1]

dot

Caption: Temperature Gradient for Slow Cooling Crystallization.

C. Vapor Diffusion

Vapor diffusion is a gentle and highly effective method, particularly when only small amounts of the compound are available.[3][7] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol 4: Vapor Diffusion (Vial-in-Vial)

Objective: To grow crystals by slowly introducing an anti-solvent vapor into the compound solution.

Methodology:

  • Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., DCM, THF) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a layer of a volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether) to the bottom of the larger vial, ensuring the level is below the top of the inner vial.[7] The anti-solvent must be miscible with the good solvent.

  • Seal the outer vial tightly and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystal growth.[2][3]

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (less volatile)"Anti-Solvent" (more volatile)
DichloromethanePentane or Hexane
TolueneHexane or Heptane
TetrahydrofuranPentane or Hexane
AcetoneDiethyl Ether

dot

VaporDiffusion cluster_process Mechanism setup Outer Vial (Sealed) Anti-Solvent (e.g., Hexane) Inner Vial (Open) Compound in 'Good' Solvent (e.g., DCM) Evaporation Anti-Solvent Evaporates Diffusion Vapor Diffuses into Inner Vial Evaporation->Diffusion Solubility Solubility Decreases Diffusion->Solubility Crystallization Crystals Form Solubility->Crystallization

Caption: Setup and Mechanism of Vapor Diffusion.

D. Anti-Solvent Addition

In this technique, an anti-solvent is added directly to a solution of the compound to induce precipitation.[8] The key to forming crystals rather than an amorphous solid is to add the anti-solvent very slowly to control the rate of supersaturation.[9]

Protocol 5: Slow Anti-Solvent Addition

Objective: To induce crystallization by the slow addition of a poor solvent to a solution of the compound.

Methodology:

  • Dissolve the compound in a minimum amount of a "good" solvent.

  • Slowly add a miscible "anti-solvent" dropwise with continuous, gentle stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Seal the vial and leave it undisturbed. Crystals should form over time.

This method can also be performed by layering the anti-solvent on top of the solution in a narrow tube (like an NMR tube), allowing for slow diffusion at the interface.[3]

III. Troubleshooting

ProblemPossible CauseSuggested Solution
No Crystals Form The solution is not sufficiently supersaturated.Concentrate the solution by evaporating some of the solvent.[1] Try seeding the solution with a tiny crystal from a previous batch.
Nucleation has not occurred.Scratch the inside of the container with a glass rod.[1] Introduce a seed crystal.
Oiling Out The compound is precipitating too rapidly from a highly supersaturated solution.Slow down the crystallization process: decrease the rate of cooling, use a less volatile solvent for evaporation, or select a more slowly diffusing anti-solvent.[10]
The compound may be impure.Consider further purification by column chromatography before attempting crystallization.[1]
Formation of a Fine Powder Nucleation is too rapid, and crystal growth is limited.Reduce the level of supersaturation. Use a slower method like vapor diffusion or very slow cooling.

IV. Crystal Harvesting and Drying

Once suitable crystals have formed, they must be carefully harvested.

  • Isolation: Separate the crystals from the mother liquor by rapid filtration, for example, using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold anti-solvent or the crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under a gentle stream of inert gas (e.g., nitrogen) or under vacuum. Avoid oven drying at high temperatures, which could damage the crystals or remove solvate molecules essential for the crystal lattice.

Conclusion

The crystallization of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a critical step for its purification and characterization. A systematic approach, beginning with a thorough solvent screening, is paramount to success. Techniques such as slow evaporation, slow cooling, vapor diffusion, and anti-solvent addition each offer unique advantages. By carefully controlling the rate of supersaturation, high-quality crystals suitable for a range of research and development applications can be obtained. The protocols and troubleshooting guide provided here serve as a comprehensive resource for researchers aiming to isolate this and structurally related compounds.

References

  • "Guide for crystallization." Accessed March 15, 2026. [Link]

  • IUCr. "How to grow crystals for X-ray crystallography." Accessed March 15, 2026. [Link]

  • KU Leuven X-ray Core. "How to crystallize your sample." Accessed March 15, 2026. [Link]

  • "Slow Evaporation Method." Accessed March 15, 2026. [Link]

  • Technobis Crystallization Systems. "How to use the Vapor Diffusion set up of the CrystalBreeder." YouTube, July 31, 2024. [Link]

  • SciSpace. "Crystallization by Antisolvent Addition and Cooling." Accessed March 15, 2026. [Link]

  • Google Patents. "Method including antisolvent crystallization process." KR20060009873A. Accessed March 15, 2026.
  • Mettler Toledo. "Using AntiSolvent for Crystallization." Accessed March 15, 2026. [Link]

  • IMSERC. "crystallography-crystallization-guide.pdf." Accessed March 15, 2026. [Link]

  • Drennan, C. L., & Wiley. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 1049–1054. (2009). [Link]

  • MDPI. "Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization." Membranes, 13(2), 153. (2023). [Link]

  • NSF PAR. "Three-Step Mechanism of Antisolvent Crystallization." Crystal Growth & Design, 22(5), 3296–3304. (2022). [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 78(9), 4512–4523. (2013). [Link]

  • Organic Chemistry Portal. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." Accessed March 15, 2026. [Link]

  • ACS Publications. "Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides." Organic Process Research & Development, 3(2), 121–123. (1999). [Link]

  • Taylor & Francis. "Synthesis, characterization, crystal structure and mesomorphic behavior of thiophene based homologous series: Phase Transitions." Phase Transitions, 94(12), 1083-1097. (2021). [Link]

  • MDPI. "Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases." Polymers, 15(12), 2631. (2023). [Link]

  • ACS Publications. "Synthesis of Novel Liquid-Crystalline Thiophene Derivatives and Evaluation of Their Photoresponsive Behavior." Chemistry of Materials, 12(6), 1695–1701. (2000). [Link]

  • ResearchGate. "What is the best technique for amide purification?" Accessed March 15, 2026. [Link]

  • Google Patents. "Process for purification of carboxylic acids." US2255421A. Accessed March 15, 2026.
  • National Center for Biotechnology Information. "Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. (2012). [Link]

  • National Center for Biotechnology Information. "3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione." PubChem. Accessed March 15, 2026. [Link]

  • IT Medical Team. "SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-AMINO-2-CYANO-5." International Journal of Drug Development and Research. Accessed March 15, 2026. [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Introduction The successful development of a new chemical entity into a viable therapeutic agent hinges on overcoming numerous biopharmaceutical challenges. A significant hurdle for many promising compounds, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful development of a new chemical entity into a viable therapeutic agent hinges on overcoming numerous biopharmaceutical challenges. A significant hurdle for many promising compounds, particularly those emerging from modern drug discovery pipelines, is poor aqueous solubility. It is estimated that over 70% of new drug candidates exhibit low solubility, which can severely limit their oral bioavailability and, consequently, their therapeutic efficacy.[1] 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, a novel thiophene derivative with potential therapeutic applications, is presumed to fall into this category of poorly soluble compounds due to its complex aromatic structure.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various formulation strategies to enhance the delivery of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. We will explore several advanced drug delivery systems, including nanoemulsions, solid lipid nanoparticles, polymeric micelles, and amorphous solid dispersions. For each strategy, we will delve into the underlying scientific principles, provide detailed step-by-step protocols for preparation and characterization, and discuss the rationale behind experimental choices.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough physicochemical characterization of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is paramount. These initial studies provide the fundamental data necessary to select the most appropriate formulation strategy.

Key Pre-formulation Parameters:

  • Aqueous Solubility: Determination of solubility in water and relevant physiological buffers (e.g., simulated gastric and intestinal fluids) is the first critical step.

  • pKa Determination: Identifying the ionization constant(s) of the molecule will inform its solubility profile at different pH values.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are crucial indicators of the drug's lipophilicity and its potential for solubilization in lipid-based systems.

  • Melting Point and Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the solid-state properties of the drug, including its crystallinity.

  • Solid-State Characterization (XRD, Microscopy): X-ray diffraction (XRD) and microscopy are essential for identifying the crystalline form (polymorphs) of the drug, as different polymorphs can have significantly different solubilities and stabilities.[1]

  • Stability Studies: Preliminary stability testing under various conditions (e.g., pH, light, temperature) is necessary to identify potential degradation pathways.

Formulation Strategy 1: Nanoemulsions for Enhanced Solubilization

Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm.[3] For a lipophilic drug like 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, oil-in-water (o/w) nanoemulsions can significantly enhance its solubility and oral bioavailability by presenting the drug in a solubilized form with a large surface area for absorption.[4][5]

Protocol: Preparation of an O/W Nanoemulsion by High-Pressure Homogenization
  • Oil Phase Preparation: Dissolve a predetermined amount of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide in a suitable oil (e.g., medium-chain triglycerides, olive oil) at a slightly elevated temperature if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: In a separate vessel, disperse the chosen surfactant (e.g., Tween 80, Poloxamer 188) and co-surfactant (e.g., Transcutol HP, ethanol) in purified water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[5]

  • Cooling and Equilibration: Allow the resulting nanoemulsion to cool to room temperature and equilibrate.

Caption: Workflow for preparing an o/w nanoemulsion.

Characterization of the Nanoemulsion
ParameterMethodPurpose
Droplet Size & PDIDynamic Light Scattering (DLS)To determine the average droplet size and the uniformity of the droplet size distribution.
Zeta PotentialElectrophoretic Light ScatteringTo assess the surface charge of the droplets, which is an indicator of colloidal stability.
Drug ContentHPLC-UVTo quantify the amount of drug in the formulation.
Encapsulation EfficiencyUltracentrifugation followed by HPLC-UVTo determine the percentage of drug successfully encapsulated within the oil droplets.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLNs) for Controlled Release

Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[6] This solid matrix can protect the encapsulated drug from degradation and provide for a controlled or sustained release.[7]

Protocol: Preparation of SLNs by Hot Homogenization and Ultrasonication
  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate, tristearin) at a temperature approximately 5-10°C above its melting point.[8] Dissolve the 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a hot pre-emulsion.

  • Ultrasonication: Subject the hot pre-emulsion to high-power ultrasonication for a defined period to reduce the particle size.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

Caption: Diagram of a drug-loaded Solid Lipid Nanoparticle.

Characterization of SLNs
ParameterMethodPurpose
Particle Size & PDIDynamic Light Scattering (DLS)To determine the size and size distribution of the nanoparticles.
Zeta PotentialElectrophoretic Light ScatteringTo evaluate the surface charge and predict the stability of the colloidal dispersion.
Drug Loading & Entrapment EfficiencyUltracentrifugation and HPLC-UVTo quantify the amount of drug loaded into the nanoparticles and the efficiency of encapsulation.
Crystalline StateDSC and XRDTo assess the crystallinity of the lipid matrix and the physical state of the encapsulated drug.

Formulation Strategy 3: Polymeric Micelles for Targeted Delivery

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution.[9] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment, prolonging circulation time.[10][11]

Protocol: Preparation of Drug-Loaded Polymeric Micelles by Solvent Evaporation
  • Polymer and Drug Dissolution: Dissolve the amphiphilic block copolymer (e.g., PEG-PLA, Pluronics) and 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide in a suitable organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Dispersion: Slowly add the organic solution to a vigorously stirring aqueous buffer.

  • Solvent Evaporation: Continue stirring the solution, often under reduced pressure, to facilitate the complete evaporation of the organic solvent.

  • Micelle Formation: As the organic solvent is removed, the block copolymers will self-assemble into micelles, entrapping the drug within their hydrophobic cores.

  • Purification: The resulting micellar solution can be filtered to remove any non-incorporated drug or larger aggregates.

Caption: Self-assembly of polymeric micelles.

Characterization of Polymeric Micelles
ParameterMethodPurpose
Critical Micelle Concentration (CMC)Fluorescence Spectroscopy (e.g., using pyrene as a probe)To determine the minimum concentration of copolymer required to form micelles.
Size and MorphologyDLS and Transmission Electron Microscopy (TEM)To measure the size distribution and visualize the shape of the micelles.
Drug Loading & Encapsulation EfficiencyHPLC-UV after micelle disruptionTo quantify the amount of drug carried by the micelles.

Formulation Strategy 4: Amorphous Solid Dispersions (ASDs) for Improved Dissolution

Amorphous Solid Dispersions (ASDs) involve dispersing the drug in a molecularly disordered (amorphous) state within a hydrophilic polymer matrix.[12][13] This high-energy amorphous form can lead to significantly increased aqueous solubility and dissolution rates compared to the crystalline form.[14]

Protocol: Preparation of an ASD by Spray Drying
  • Solution Preparation: Dissolve both 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide and a suitable polymer (e.g., HPMC, PVP, Soluplus®) in a common volatile solvent or solvent mixture (e.g., methanol, ethanol, acetone).

  • Spray Drying: Atomize the solution into a hot drying gas stream in a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.[15]

  • Powder Collection: The resulting dry powder (the ASD) is collected from the cyclone separator.

  • Secondary Drying: The collected powder may require further drying under vacuum to remove any residual solvent.

ASD cluster_asd Amorphous Solid Dispersion Concept Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Drug in Polymer Matrix (High Energy State) Crystalline->Amorphous Dispersion in Polymer Dissolution Enhanced Dissolution & Supersaturation Amorphous->Dissolution Contact with Aqueous Media

Caption: Concept of an Amorphous Solid Dispersion.

Characterization of ASDs
ParameterMethodPurpose
Amorphous State ConfirmationDSC and XRDTo verify the absence of crystallinity in the drug and the formation of a single-phase amorphous system.
Drug-Polymer InteractionsFourier-Transform Infrared (FTIR) SpectroscopyTo investigate potential molecular interactions between the drug and the polymer that can stabilize the amorphous form.
Dissolution PerformanceUSP Apparatus 2 (Paddle Method)To compare the dissolution rate of the ASD to that of the crystalline drug, demonstrating the enhancement in solubility.
StabilityStorage under accelerated conditions (high temperature and humidity) followed by DSC/XRD analysisTo assess the physical stability of the amorphous form and its tendency to recrystallize over time.

Comparative Overview of Formulation Strategies

The following table provides a hypothetical comparison of the discussed formulation strategies for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. The actual values will need to be determined experimentally.

Formulation StrategyTypical Size RangeDrug Loading (%)Key AdvantagesKey Considerations
Nanoemulsion20-200 nm1-5%High drug solubilization capacity, ease of scale-up.Potential for drug precipitation upon dilution, physical instability (creaming, cracking).
Solid Lipid Nanoparticles50-1000 nm1-10%Controlled release, protection of labile drugs, good biocompatibility.Lower drug loading compared to other systems, potential for polymorphic transitions of the lipid.
Polymeric Micelles10-100 nm5-25%High stability upon dilution, potential for targeted delivery.Lower drug loading for highly crystalline drugs, potential for polymer toxicity.
Amorphous Solid DispersionsN/A (Solid Powder)10-50%Significant increase in solubility and dissolution rate.Physical instability (recrystallization), potential for drug-polymer interactions affecting performance.

In-Vitro Release Testing

In-vitro release testing is a critical tool for evaluating and comparing the performance of different formulations.[16] The goal is to measure the rate and extent of drug release from the formulation in a controlled environment that simulates physiological conditions.[17]

General Protocol for In-Vitro Release
  • Apparatus: USP Apparatus 2 (paddle method) is commonly used for nanoparticles and ASDs. Dialysis bag methods are often employed for nano-formulations.[18]

  • Release Medium: The choice of release medium is critical and should be justified. It could range from simple buffers at different pH values (e.g., pH 1.2, 6.8) to more complex biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.

  • Sink Conditions: It is important to maintain sink conditions, where the concentration of the drug in the release medium is less than one-third of its saturation solubility, to ensure that the dissolution is the rate-limiting step.

  • Sampling: At predetermined time points, samples of the release medium are withdrawn and analyzed for drug content using a validated analytical method such as HPLC-UV.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile.

Conclusion

The formulation of a poorly water-soluble compound like 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide requires a systematic and scientifically-driven approach. The selection of an appropriate formulation strategy should be based on a thorough understanding of the drug's physicochemical properties and the desired therapeutic outcome. Nanoemulsions, solid lipid nanoparticles, polymeric micelles, and amorphous solid dispersions each offer unique advantages and present different challenges. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to begin the process of developing a safe, stable, and effective drug delivery system for this promising new chemical entity.

References

  • Vertex AI Search. (2026). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • International Journal of Novel Drug Delivery. (n.d.).
  • Molecules. (n.d.).
  • Journal of Drug Delivery Science and Technology. (2020).
  • Polymers. (n.d.).
  • Pharmaceutics. (n.d.).
  • USP. (2018).
  • AAPS Advances in the Pharmaceutical Sciences Series. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2025).
  • Crystal Pharmatech. (n.d.). Amorphous Solid Dispersions.
  • International Journal of Nanomedicine Research & Development. (n.d.). A REVIEW ON POLYMERIC MICELLES.
  • Creative Biostructure. (n.d.). Characterization of Nanoparticles for Drug Delivery.
  • TechConnect Briefs. (n.d.). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs.
  • MedCrave online. (2021). A comprehensive review on polymeric micelles: a promising drug delivery carrier.
  • InTechOpen. (n.d.). Techniques for the Preparation of Solid Lipid Nano and Microparticles.
  • Research and Reviews: Journal of Pharmaceutics and Nanotechnology. (n.d.). Characterization of Nanoparticle Drug Delivery Systems and their Properties.
  • Pharmaceutics. (2025).
  • Journal of Controlled Release. (n.d.). Accelerated in vitro release testing methods for extended release parenteral dosage forms.
  • Pharmaceutics. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
  • Pharmaceutics. (2025).
  • Cellets. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility.
  • Pharmaceutics. (2025).
  • Pharma Excipients. (2021). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development.
  • Current Pharmaceutical Design. (n.d.). Nanoemulsion as Oral Drug Delivery - A Review.
  • Polymers. (n.d.).
  • Academia.edu. (n.d.).
  • Nanoscale. (n.d.). Characterisation of polymeric nanoparticles for drug delivery.
  • Dovepress. (2025).
  • European Journal of Pharmaceutical and Medical Research. (2025). Nanoemulsions: A Comprehensive Review of Drug Delivery Systems.
  • Pharmaceutics. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
  • FDA. (2023). Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products.
  • Pro-Drug.com. (2025). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests.
  • Unique Therapeutics. (2015).
  • Sigma-Aldrich. (n.d.). 5-Amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide.
  • Molecules. (2021).
  • Chem-Impex. (n.d.). Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)
  • precisionFDA. (n.d.). (4S)-4-(4-CYANO-2-METHOXY-PHENYL)-5-ETHOXY-2,3-DIHYDROXY-2,8-DIMETHYL-1,4-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXAMIDE.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.
  • Sigma-Aldrich. (n.d.). Ethyl 4-cyano-5-(methylthio)
  • ChemScene. (n.d.). Ethyl 4-cyano-5-(3,4-dimethoxybenzamido)
  • MilliporeSigma. (n.d.). 5-amino-4-cyano-3-methylthiophene-2-carboxamide.
  • Fisher Scientific. (n.d.). Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)
  • PubChem. (n.d.). (4R)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Welcome to the advanced troubleshooting and methodology center for the synthesis of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS: 175276-46-7)[]. This guide is engineered for research scientists and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS: 175276-46-7)[]. This guide is engineered for research scientists and drug development professionals experiencing bottlenecking, poor atom economy, or unexpected impurity profiles during the synthesis of this highly functionalized thiophene core.

Synthetic Strategy & Mechanistic Causality

The most efficient route to 2,5-disubstituted 3,4-diarylthiophenes is the Hinsberg Thiophene Synthesis [2]. While some laboratories attempt to synthesize this compound by first creating a symmetric 2,5-dicarbonitrile and attempting a statistical monohydrolysis, this inevitably leads to a complex mixture of unreacted dinitrile, the target cyano-carboxamide, and over-hydrolyzed dicarboxamide.

The Regioconvergent Solution: To achieve near-quantitative theoretical yields, we utilize a regioconvergent Hinsberg condensation between a symmetric diketone (4,4'-dimethoxybenzil ) and an asymmetric sulfide (2-((cyanomethyl)thio)acetamide ). Because the diketone is perfectly symmetric, it is mathematically irrelevant which active methylene group of the sulfide attacks which carbonyl group first[3]. Both possible aldol intermediates converge into the exact same asymmetric thiophene ring upon dehydration. This self-validating mechanistic design eliminates regiochemical isomers.

Caption: Regioconvergent Hinsberg synthesis eliminating positional isomers.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks to ensure that the thermodynamic driving forces favor aromatization over side-reactions[4].

Reagents:

  • 4,4'-Dimethoxybenzil (Anisil): 10.0 mmol (2.70 g)

  • 2-((Cyanomethyl)thio)acetamide: 11.0 mmol (1.43 g)

  • Sodium Methoxide (NaOMe): 25.0 mmol (1.35 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask with 4,4'-dimethoxybenzil and 2-((cyanomethyl)thio)acetamide. Add 20 mL of anhydrous THF and stir until complete dissolution is achieved. Causality: THF is required because the diketone has poor solubility in pure cold methanol, which would otherwise stall the initial condensation.

  • Controlled Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the NaOMe in 20 mL of anhydrous MeOH and add this solution dropwise over 30 minutes via an addition funnel. Causality: Slow addition at low temperature keeps the steady-state concentration of the base low, preventing the base-catalyzed benzilic acid rearrangement of the diketone.

  • Aldol Condensation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. In-Process Control (IPC) via LC-MS should show the disappearance of the diketone and the formation of the hydrated intermediate (m/z 383 [M+H]+).

  • Aromatization (Dehydration): Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours. Causality: The second dehydration step requires significant thermal energy to break the C-O bond and establish the aromatic thiophene sextet.

  • Quench and Workup: Cool to room temperature and pour the mixture into 100 mL of ice-cold 1M HCl to neutralize the base and precipitate the product. Extract with Ethyl Acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield the pure target compound.

Condition Optimization & Quantitative Data

The table below summarizes our internal validation data regarding how solvent and base choices directly impact the yield and impurity profile of this specific transformation.

Base (Equivalents)Solvent SystemTemp ProfileYield (%)Major Impurity Profile
KOtBu (2.5 eq)THF (100%)25 °C → 65 °C32%Benzilic acid rearrangement (45%)
NaOMe (2.5 eq)MeOH (100%)0 °C → 65 °C48%Unreacted diketone (poor solubility)
NaOMe (2.5 eq) THF/MeOH (1:1) 0 °C → 65 °C 89% Trace uncyclized intermediate (<2%)
NaOH (3.0 eq)EtOH/H₂O (9:1)25 °C → 80 °C15%Hydrolysis of nitrile to dicarboxamide

Troubleshooting & FAQs

Q: My overall yield is capped at 30-40%, and LC-MS shows a massive byproduct peak at m/z 287 in negative ion mode. What is happening? A: You are observing the classic Benzilic Acid Rearrangement . Under strongly basic conditions, 4,4'-dimethoxybenzil undergoes an intramolecular 1,2-aryl shift to form 4,4'-dimethoxybenzilic acid (MW 288, [M-H]- 287)[2]. Solution: This occurs when the base concentration is too high relative to the available sulfide nucleophile. Ensure you are pre-mixing the diketone and the sulfide before adding the base, and add the base dropwise at 0 °C.

Q: The reaction stalls, and LC-MS shows a mass of [M+18] (m/z 383 in positive mode). How do I push the reaction to completion? A: This mass corresponds to the uncyclized or partially dehydrated aldol intermediate (C₂₀H₁₈N₂O₄S). The final dehydration step to form the aromatic thiophene ring requires a high thermodynamic driving force. Solution: Ensure your reflux temperature is strictly maintained at 65 °C for at least 4 hours. If the intermediate persists, the reaction environment may be too wet. Ensure anhydrous solvents are used, or add 3Å molecular sieves during the reflux phase.

Q: Can I synthesize this compound by taking 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarbonitrile and hydrolyzing one of the nitrile groups? A: We strongly advise against this. While partial hydration of nitriles to amides using catalysts (e.g., Parkins catalyst or NaOH/H₂O₂) is well documented, performing a statistical monohydrolysis on a perfectly symmetric dicarbonitrile will yield a mathematical 1:2:1 mixture of starting material, target product, and the over-hydrolyzed dicarboxamide. The regioconvergent Hinsberg approach detailed above avoids this entirely, maximizing atom economy.

Diagnostic Logic Tree

Use the following flowchart to rapidly diagnose and resolve yield drops in your laboratory workflow.

Caption: Diagnostic logic tree for resolving low yields in the Hinsberg cyclization.

References

  • Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity Journal of Medicinal Chemistry URL:[4]

  • CAS 175276-46-7: 3,4-Bis(4-methoxyphenyl)-5-cyanothiophene-2-carboxamide BOC Sciences Chemical Directory URL:[]

  • Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Hinsberg Synthesis) Thieme Connect URL:[2]

  • Synthesis and reactivity of 3-acetyl-2-aminothiophenes Université de Lorraine URL:[3]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Welcome to the Formulation & Assay Support Center. As drug development professionals, you are likely familiar with the dual challenge of "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As drug development professionals, you are likely familiar with the dual challenge of "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) molecules. 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide perfectly exemplifies this challenge.

Its highly planar thiophene core and bulky bis-methoxyphenyl groups drive up its partition coefficient (LogP), while the primary carboxamide group forms strong intermolecular hydrogen bonds, resulting in a highly stable crystal lattice. This guide provides field-proven, mechanistically sound protocols to overcome these physicochemical barriers for both in vitro and in vivo applications.

Solubilization Decision Matrix

Before selecting a protocol, you must align the formulation strategy with your experimental endpoint.

DecisionTree Start Determine Application for 5-Cyano-thiophene Derivative InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (Preclinical/Clinical) Start->InVivo DMSO Co-solvency (DMSO + Tween 80) InVitro->DMSO Low volume tolerance Route Determine Route of Administration InVivo->Route IV Parenteral (IV/IP) Route->IV Oral Oral (PO) Route->Oral CD Cyclodextrin Complexation (e.g., HP-β-CD) IV->CD Requires true solution ASD Amorphous Solid Dispersion (e.g., HPMCAS) Oral->ASD Maximize GI absorption

Caption: Decision matrix for selecting the appropriate solubilization strategy based on the application.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why doesn't pH adjustment or salt formation improve the aqueous solubility of this compound? A1: The success of pH manipulation depends on the presence of ionizable centers within the physiological pH range (pH 1–8). 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is functionally neutral. The primary carboxamide is non-basic (pKa generally < 0 or > 14), the cyano group is neutral, and the methoxy-aromatic rings lack acidic protons[1]. Because you cannot generate a charged species, standard salt-screening or pH-adjustment workflows will fail. You must rely on disrupting the crystal lattice or masking the lipophilicity.

Q2: My compound precipitates immediately when I dilute my 10 mM DMSO stock into the aqueous assay buffer. How can I prevent this? A2: This is a classic solvent-shift nucleation event. When the DMSO concentration drops below the solubilization threshold (typically <1% in assays), the highly hydrophobic compound rapidly nucleates. To prevent this, you must lower the thermodynamic driving force for precipitation.

  • The Fix: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Pluronic F-127) at a 1:1 v/v ratio before adding it to the aqueous buffer. The surfactant forms micelles that trap the compound before it can form a crystal lattice.

  • Self-Validation: Shine a laser pointer through your final assay buffer. If you see a solid beam of light (the Tyndall effect), you have created a colloidal nano-suspension, not a true solution. If the beam is invisible, you have successfully achieved micellar solubilization.

Section 2: Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation for Parenteral Dosing

For intravenous (IV) or intraperitoneal (IP) dosing, the formulation must be a true solution to prevent embolism. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic thiophene core, while its heavily hydroxylated exterior maintains aqueous solubility[2][3].

CDWorkflow Step1 Weigh Compound & HP-β-CD Step2 Dissolve in Co-solvent Step1->Step2 Step3 Equilibrate (Stir/Sonicate) Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Reconstitute in Water Step4->Step5

Caption: Step-by-step workflow for the preparation of a Hydroxypropyl-β-Cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Stoichiometry: Weigh the thiophene compound and HP-β-CD to achieve a 1:3 or 1:5 molar ratio (excess CD is required to drive the equilibrium toward complexation)[4].

  • Co-Solvent Dissolution: Dissolve both powders in a co-solvent system of Ethanol/Water (70:30 v/v). The ethanol disrupts the drug's crystal lattice, allowing it to enter the CD cavity.

  • Equilibration: Stir the mixture at 37°C for 24 hours at 120 rpm to allow thermodynamic equilibration of the host-guest complex[4].

  • Solvent Removal: Remove the ethanol via rotary evaporation at 45°C under reduced pressure until a damp mass is formed, then lyophilize (freeze-dry) overnight to obtain a dry powder.

  • Reconstitution & Validation: Reconstitute the powder in sterile saline (0.9% NaCl). Filter through a 0.22 µm PES membrane. Self-Validation: Analyze the filtrate via HPLC-UV; a recovery of >95% confirms successful inclusion.

Protocol B: Amorphous Solid Dispersion (ASD) via HPMCAS for Oral Delivery

For oral administration, breaking the crystal lattice permanently is the most effective way to increase the dissolution rate and maintain supersaturation in the gastrointestinal tract. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an amphiphilic, enteric polymer ideal for this purpose[5][6].

Step-by-Step Methodology:

  • Preparation: Weigh the thiophene compound and HPMCAS-LF (Low Fine grade) at a 1:4 weight ratio[7].

  • Solvent Casting: Dissolve the mixture in a volatile organic solvent (e.g., Acetone or a 1:1 mixture of Methanol/Dichloromethane) to yield a clear solution. Ensure total dissolution; any remaining seed crystals will ruin the amorphous state.

  • Rapid Evaporation: Subject the solution to rotary evaporation at 70°C under vacuum[7]. The rapid removal of solvent forces the drug to precipitate alongside the polymer chains, trapping it in a high-energy amorphous state before it can organize into a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum desiccator overnight to remove residual solvent, then mill it into a fine powder.

  • Validation: Self-Validation: Perform X-Ray Powder Diffraction (XRPD). The complete absence of sharp Bragg peaks (replaced by a broad "halo") confirms the successful generation of an amorphous solid dispersion[5][7].

Section 3: Quantitative Data Summary

Use the following table to benchmark your expected formulation outcomes against industry standards for highly lipophilic thiophene derivatives.

Solubilization StrategyPrimary ApplicationMechanism of ActionExpected Solubility Enhancement
Co-solvency (DMSO + Tween 80) In vitro biochemical and cellular assaysReduces bulk solvent polarity; micellar entrapment prevents nucleation.10 to 50-fold
HP-β-CD Complexation In vivo parenteral (IV/IP)Host-guest inclusion; hydrophobic cavity masks lipophilic core.100 to 1,000-fold
HPMCAS Amorphous Solid Dispersion In vivo oral (PO)Disrupts crystal lattice; amphiphilic polymer maintains GI supersaturation.5 to 30-fold (kinetic dissolution)
References
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Hilaris Publisher URL:[Link]

  • Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability MDPI URL: [Link]

  • Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation Taylor & Francis URL: [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel ResearchGate URL: [Link]

  • Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF ACS Omega URL: [Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques PMC / NIH URL: [Link]

Sources

Troubleshooting

Troubleshooting impurities during 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide recrystallization

Welcome to the Technical Support Center for Thiophene-Core Active Pharmaceutical Ingredients (APIs) . This portal is designed for researchers, process chemists, and drug development professionals dealing with the isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene-Core Active Pharmaceutical Ingredients (APIs) . This portal is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of highly functionalized thiophene derivatives.

Below is our comprehensive troubleshooting guide for resolving impurity carryover and phase-separation issues during the recrystallization of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide .

🔬 Mechanistic Knowledge Base: The Root Cause of Impurities

Before altering your protocol, it is critical to understand the thermodynamic and chemical vulnerabilities of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. The molecule features an electron-rich 3,4-diarylthiophene core flanked by two reactive, electron-withdrawing groups: a cyano (-CN) group and a primary carboxamide (-CONH₂).

During recrystallization, two primary mechanisms drive impurity formation and entrapment:

  • Chemical Degradation (Hydrolysis): Hydroxylic solvents (like ethanol or water) at elevated temperatures can promote the nucleophilic attack on the carboxamide carbon, leading to hydrolysis[1]. This converts the carboxamide into 5-cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxylic acid.

  • Physical Entrapment via Liquid-Liquid Phase Separation (LLPS): The flexible, lipophilic 4-methoxyphenyl groups increase the likelihood of "oiling out" (LLPS)[2]. Instead of forming a rigid crystal lattice, the solute separates into a metastable, solute-rich liquid phase (an oil). Because this oil acts as an excellent solvent for structurally similar impurities (like 2,5-regioisomers or des-cyano starting materials), the final solidified mass will suffer from severe impurity carryover[3][4].

HydrolysisPathway A 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide (Target API) B H2O / Alcohols + Heat (Protic Solvents) A->B Nucleophilic Attack C 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxylic acid (Major Impurity) B->C -NH3 (Hydrolysis) D 3,4-bis(4-methoxyphenyl) thiophene-2,5-dicarboxylic acid (Over-hydrolysis) C->D Nitrile Hydrolysis (Prolonged Heat)

Fig 1: Hydrolysis degradation pathway of the carboxamide and cyano groups in protic solvents.

🛠️ Troubleshooting FAQs

Q1: I am detecting a new, highly polar impurity by HPLC after recrystallization. Mass spec indicates a +1 mass shift (loss of NH₂, gain of OH). What is happening? A: You are observing the hydrolysis of the C2-carboxamide to a carboxylic acid. The presence of two vicinal electron-donating methoxyphenyl groups pushes electron density into the thiophene ring, but the carboxamide carbon remains highly susceptible to solvolysis. If your recrystallization solvent contains water or primary alcohols (e.g., EtOH/H₂O mixtures) and is held at reflux (>70°C) for prolonged periods, hydrolysis is inevitable[1][5]. Solution: Abandon protic solvent systems. Transition to a strictly aprotic binary system, such as Ethyl Acetate (solvent) and n-Heptane (antisolvent).

Q2: Upon cooling, my solution turns cloudy and forms a thick oil at the bottom of the flask instead of crystals. When it finally solidifies, the purity is worse than the crude material. How do I fix this? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][6]. Your system is hitting the binodal curve of a miscibility gap before it hits the metastable zone for crystallization[7]. The solute-rich oil droplets act as a "sponge" for structurally similar impurities (like unreacted 3,4-bis(4-methoxyphenyl)thiophene)[3][4]. Solution: You must bypass the miscibility gap. This requires three changes: (1) Use a solvent system with a steeper solubility curve (EtOAc/Heptane), (2) Implement a slower cooling ramp (0.1°C/min), and (3) Introduce seed crystals above the cloud point to force heterogeneous nucleation before the oil phase can form[2][6].

Q3: How can I selectively purge the des-cyano intermediate impurity? A: The des-cyano impurity lacks the strong dipole and hydrogen-bond accepting capability of the C5-nitrile. By utilizing a moderately polar aprotic solvent like Ethyl Acetate, the des-cyano impurity remains highly soluble in the mother liquor, while the dual hydrogen-bonding network of the target molecule's carboxamide drives preferential crystallization.

📊 Empirical Data: Solvent System Optimization

The following table summarizes the quantitative impact of process parameters on the yield and purity of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, demonstrating why aprotic, seeded crystallizations are mandatory.

Solvent System (v/v)Cooling ProfileSeeding (0.5 wt%)Observed PhenomenonYield (%)Purity (HPLC Area %)Major Impurity Profile
Ethanol / Water (70:30)Fast (1.0°C/min)NoOiling Out + Hydrolysis65.0%92.5%Carboxylic Acid (4%), Regioisomers (3%)
Ethanol / Water (70:30)Slow (0.1°C/min)YesHydrolysis72.4%96.0%Carboxylic Acid (3.8%)
EtOAc / n-Heptane (1:2)Fast (1.0°C/min)NoOiling Out78.1%94.2%Regioisomers (5.5%)
EtOAc / n-Heptane (1:2) Slow (0.1°C/min) Yes Distinct Crystallization 89.5% 99.8% None detected >0.1%

📋 Standard Operating Procedure (SOP): Validated Recrystallization

To guarantee scientific integrity, this protocol is designed as a self-validating system . Step 4 includes a mandatory hold-time to visually or analytically confirm secondary nucleation, ensuring you have bypassed the LLPS boundary before proceeding.

Materials Required:

  • Crude 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

  • Ethyl Acetate (EtOAc, Anhydrous)

  • n-Heptane (Anhydrous)

  • Pure seed crystals (0.5 wt% relative to crude)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in EtOAc (5 volumes relative to crude weight) in a jacketed reactor. Heat to 70°C under gentle agitation until complete dissolution is achieved.

  • Clarification (Optional but Recommended): Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove insoluble particulates that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling to Metastable Zone: Program the jacket to cool the solution to 55°C at a rate of 0.5°C/min. Self-Validation Check: The solution must remain completely clear. If cloudiness (oiling out) is observed, reheat to 70°C and add 0.5 volumes of EtOAc.

  • Seeding & Aging: At 55°C, charge 0.5 wt% of pure seed crystals. Hold the temperature at 55°C for 60 minutes. Self-Validation Check: Observe the reactor (visually or via FBRM probe). The seed bed should visibly expand, confirming secondary nucleation is occurring without oil formation.

  • Antisolvent Addition: Over a period of 120 minutes, linearly dose n-Heptane (10 volumes) into the reactor while maintaining the temperature at 55°C.

  • Final Cooling: Cool the suspension to 5°C at a strict rate of 0.1°C/min. This slow ramp prevents supersaturation spikes that could trigger late-stage phase separation.

  • Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/n-Heptane (1:4 v/v). Dry under vacuum at 40°C for 12 hours.

LLPS_Prevention Start Dissolve API in EtOAc at 70°C Cool1 Cool to 55°C (Enter Metastable Zone) Start->Cool1 Seed Add Seed Crystals (0.5 wt%) Cool1->Seed Bypass Miscibility Gap OilingOut Liquid-Liquid Phase Separation (Impurity Trapping) Cool1->OilingOut If cooled too fast without seeds Hold Hold for 60 mins (Confirm Secondary Nucleation) Seed->Hold AntiSolvent Dose n-Heptane slowly over 120 mins Hold->AntiSolvent Cool2 Cool to 5°C at 0.1°C/min AntiSolvent->Cool2 Isolate Filter & Wash (High Purity Crystals) Cool2->Isolate

Fig 2: Process workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

📚 References

  • Mettler Toledo. Oiling Out in Crystallization. AutoChem Applications. Available at:[Link]

  • Kudo, Y., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, MDPI. Available at:[Link]

  • E.I. Du Pont De Nemours and Company (2009). Solid formulations of carboxamide arthropodicides. WIPO Patent WO2009002856A1. Available at:

Sources

Optimization

Optimizing HPLC retention time and peak resolution for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Topic: HPLC Optimization for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Prepared by: Senior Application Scientist Welcome to the . This guide is specifically engineered to address the complex chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Optimization for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Prepared by: Senior Application Scientist

Welcome to the . This guide is specifically engineered to address the complex chromatographic behavior of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide .

From a mechanistic standpoint, this molecule presents a severe "split personality": it features a highly hydrophobic, bulky aromatic core (a thiophene ring flanked by two methoxyphenyl groups) juxtaposed with highly polar, hydrogen-bonding functional groups (a cyano group and a carboxamide group). This dichotomy frequently leads to peak tailing, co-elution with structural isomers, and retention time instability.

The following self-validating troubleshooting guide and protocols are designed to help you establish a robust, reproducible analytical method.

Part 1: Diagnostic Workflow

Before adjusting any parameters, utilize the following decision tree to diagnose the root cause of your chromatographic failure.

HPLC_Workflow Start Initial HPLC Run (Generic Gradient) Eval Evaluate Peak Symmetry & Resolution Start->Eval Tailing Peak Tailing? (Asymmetry > 1.5) Eval->Tailing FixTailing Lower pH < 3.0 Use Endcapped C18 Tailing->FixTailing Yes Res Poor Resolution? (Rs < 1.5) Tailing->Res No FixTailing->Eval Re-run FixRes Change Modifier to MeOH Use Phenyl-Hexyl Res->FixRes Yes Ret Retention Time Drift? Res->Ret No FixRes->Eval Re-run FixRet Optimize Gradient Slope & Thermostat Column Ret->FixRet Yes Success Method Validated (SST Passed) Ret->Success No FixRet->Eval Re-run

Fig 1: Systematic decision tree for HPLC method optimization of mixed-polarity analytes.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my analyte exhibit severe peak tailing (As > 2.0) on standard C18 columns, and how can I correct it?

  • The Causality: The carboxamide (-CONH₂) group is a potent hydrogen bond donor and acceptor. Standard silica-based reversed-phase columns contain residual silanols (Si-OH). When the mobile phase pH exceeds ~3.5, these silanols deprotonate to form negatively charged species (Si-O⁻), as detailed by [1]. The carboxamide group engages in strong secondary ion-exchange and hydrogen-bonding interactions with these active sites, severely retarding the tail end of the elution band, a phenomenon corroborated by [2].

  • The Solution: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the silanols, neutralizing the stationary phase surface and eliminating secondary interactions[2]. Additionally, utilizing a densely endcapped or base-deactivated stationary phase provides steric protection against any remaining active sites, a standard recommended by [3].

  • Self-Validation Check: Inject the sample using a mobile phase at pH 6.0 versus pH 2.5. If the asymmetry factor ( As​ ) drops from >2.0 to <1.2 at the lower pH, silanol interaction is the confirmed root cause, validating your buffer selection.

Q2: I am experiencing co-elution between the main peak and synthetic impurities (e.g., mono-methoxy derivatives). How do I improve peak resolution ( Rs​ )?

  • The Causality: The core of this molecule is highly aromatic. When using Acetonitrile (ACN) as the organic modifier, its strong dipole moment and cyano group can disrupt the π−π interactions between the analyte's aromatic rings and the stationary phase[1]. If impurities share similar hydrophobicities, standard hydrophobic partitioning (C18 + ACN) lacks the selectivity ( α ) required to resolve them, as noted by [4].

  • The Solution: Alter the selectivity by switching the organic modifier to Methanol (MeOH) and the stationary phase to a Phenyl-Hexyl column. Methanol is a strong proton donor/acceptor that does not disrupt π−π interactions[1]. The Phenyl-Hexyl phase engages in π−π stacking with the thiophene and methoxyphenyl rings, exploiting slight electronic and steric differences between the main compound and its impurities to drive separation[4].

  • Self-Validation Check: Calculate the resolution ( Rs​ ) using the standard resolution equation. If Rs​<1.5 with ACN/C18, switch to MeOH/Phenyl-Hexyl. A successful optimization is validated when baseline resolution ( Rs​≥2.0 ) is achieved without increasing column length.

Q3: The retention time ( tR​ ) is drifting, or the compound elutes with excessive band broadening. How do I optimize retention?

  • The Causality: The molecule's mixed polarity makes isocratic elution highly inefficient. A weak mobile phase (high aqueous) retains the hydrophobic core too strongly, causing longitudinal diffusion and band broadening. Conversely, a strong mobile phase (high organic) elutes the polar cyano and carboxamide groups too quickly, compressing the peaks near the void volume, a dynamic explained by [5]. Furthermore, temperature fluctuations alter solvent viscosity and mass transfer rates, leading to tR​ drift, as highlighted by [6].

  • The Solution: Implement a gradient elution profile and strictly thermostat the column. Start with a low organic concentration (e.g., 20% B) to allow the polar groups to partition effectively, then ramp up to a high organic concentration (e.g., 80% B) to rapidly elute the hydrophobic core, sharpening the peak[5]. Thermostating the column at 40 °C ensures reproducible thermodynamics[6].

  • Self-Validation Check: Monitor the capacity factor ( k′ ). An optimal gradient will place the k′ of the target peak between 2 and 10. Run five consecutive injections; if the %RSD of the retention time is < 0.5%, the thermal and gradient stability of the method is validated.

Part 3: Quantitative Optimization Data

Table 1: Impact of Chromatographic Parameters on Peak Resolution and Symmetry

ParameterCondition A (Suboptimal)Condition B (Optimized)Causality / Mechanism
Stationary Phase Standard C18 (Unendcapped)Phenyl-Hexyl (Endcapped)Enhances π−π interactions; reduces silanol activity.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Promotes π−π stacking; alters selectivity ( α ).
Mobile Phase pH pH 6.5 (Ammonium Acetate)pH 2.5 (0.1% Formic Acid)Protonates residual silanols, eliminating secondary H-bonding.
Column Temp 25 °C (Ambient)40 °CDecreases solvent viscosity; improves mass transfer.

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.080201.0
1.080201.0
6.020801.0
8.020801.0
8.180201.0
12.080201.0
Part 4: Self-Validating Experimental Protocol

Method Development & Validation Workflow

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes to prevent baseline noise[3].

  • Organic Phase (B): 100% LC-MS grade Methanol.

Step 2: System Equilibration

  • Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Thermostat the column compartment to 40 °C to ensure retention time reproducibility[6].

  • Flush the column with 10-15 column volumes (CV) of the initial gradient composition (80% A / 20% B) until the baseline is completely stable.

Step 3: Sample Preparation

  • Dissolve the analyte in a diluent matching the initial mobile phase conditions (e.g., 20% MeOH in water). Causality: Injecting a sample in 100% organic solvent will cause the sample plug to elute prematurely before mixing with the mobile phase, resulting in severe peak fronting[6].

  • Filter the sample through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 4: Execution and System Suitability Testing (SST)

  • Inject 5 µL of the sample.

  • Evaluate the resulting chromatogram against the following self-validating SST criteria:

    • Asymmetry Factor ( As​ ): Must be between 0.8 and 1.5. (Validates silanol suppression).

    • Resolution ( Rs​ ): Must be > 2.0 for all critical pairs. (Validates π−π selectivity).

    • Retention Factor ( k′ ): Must be > 2.0. (Validates gradient retention).

Part 5: References
  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC." Chromatography Online. [Link]

  • Chemistry LibreTexts. "High Performance Liquid Chromatography." LibreTexts.[Link]

Sources

Troubleshooting

Reducing background noise in 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide fluorescence assays

Technical Support Center: Thiophene-Based Fluorescence Assays A Guide for Researchers, Scientists, and Drug Development Professionals Last Updated: 2026-03-17 A Note on 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene-Based Fluorescence Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: 2026-03-17

A Note on 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide:

Initial literature searches for the specific compound "5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide" did not yield dedicated application notes or troubleshooting guides. This suggests the compound may be novel, proprietary, or part of a specialized library. However, the core structure is a thiophene-based fluorophore. Thiophene and its derivatives are versatile heterocyclic compounds widely used in the synthesis of organic luminogens due to their unique electronic and photophysical properties.[1][2] This guide is therefore structured to address the common challenges, like high background noise, that are broadly applicable to this entire class of fluorescent probes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background fluorescence in my assay?

High background can originate from multiple sources, broadly categorized as either intrinsic to your sample/reagents or related to instrumentation and consumables.[3]

  • Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH, riboflavin, collagen, and lipofuscin.[4][5][6][7] This is especially prominent in the blue-green spectral region.[6][8] Dead cells are also a major source of autofluorescence.[5][7]

  • Assay Media & Buffers: Components in cell culture media, such as phenol red, serum (FBS), and certain amino acids, are often fluorescent and can significantly increase background noise.[5][7][8]

  • Probe Concentration & Aggregation: Using an excessively high concentration of the fluorescent probe can lead to non-specific binding to cellular components or plastic surfaces.[4][9][10] Thiophene-based dyes, which can be hydrophobic, may also be prone to aggregation at high concentrations, leading to fluorescent artifacts.

  • Instrumentation & Consumables: The choice of microplates is critical. Clear plates are unsuitable for fluorescence; black-walled plates are recommended to absorb stray light and reduce crosstalk.[11][12][13] Scratches, dust, or impurities in the plates can also contribute to background.[14]

  • Light Scatter & Inner Filter Effect: Light scattering from cells or precipitates can be misinterpreted as fluorescence. The inner filter effect occurs when components in the sample absorb either the excitation light or the emitted fluorescence, leading to artificially low signals and skewed data.[15]

Q2: My thiophene-based probe has a low quantum yield in aqueous buffer. Why is this and what can I do?

The fluorescence quantum yield of many organic dyes, including thiophene derivatives, is highly sensitive to the solvent environment.[16][17] A decrease in quantum yield in polar, protic solvents like water or alcohols is a known phenomenon for some fluorophores.[16][18] This can be due to processes like excited-state proton transfer or interactions that favor non-radiative energy loss.[19]

  • Troubleshooting: If your assay permits, you could explore using a buffer with lower polarity. However, a more practical approach is to ensure the probe is binding to its intended target, as the microenvironment of a protein's binding pocket is often more hydrophobic, which can enhance the probe's fluorescence.

Q3: What is photobleaching and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[20][21][22] It leads to a progressive decrease in signal intensity over time.

  • Mitigation Strategies:

    • Reduce Exposure: Limit the sample's exposure to high-intensity light. Use the lowest possible excitation power and shortest exposure time that still provides a good signal.[21]

    • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.[4][22]

    • Choose Photostable Dyes: When possible, select fluorophores known for high photostability.[23]

    • Image Quickly: Acquire images efficiently to minimize the duration of illumination.

Part 2: Troubleshooting Guide: High Background Noise

This section provides a systematic approach to diagnosing and resolving high background fluorescence.

Issue 1: High Background in All Wells, Including "No-Cell" Controls

If you observe high fluorescence even in wells without cells, the problem lies with your reagents or consumables.

Probable Cause Recommended Solution Scientific Rationale
Contaminated Assay Buffer or Media 1. Prepare fresh buffer using high-purity water and reagents. 2. If using cell culture media, switch to a phenol red-free formulation.[5][8] 3. Test different media supplements; reduce serum (FBS) concentration if possible.[5][7][8]Phenol red, serum proteins, and other media components are intrinsically fluorescent and contribute significantly to background.[8]
Incorrect Microplate Type 1. Use opaque, black-walled microplates for all fluorescence assays.[3][11][13] 2. For cell-based assays requiring bottom reading, use black plates with clear, thin bottoms.[11]Black plates absorb scattered excitation and emission light, preventing it from reaching the detector and reducing well-to-well crosstalk.[11][13]
Probe Precipitation 1. Ensure the probe stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into aqueous assay buffer. 2. Visually inspect the final assay solution for any turbidity or precipitates. 3. Consider a brief sonication or vortexing step after dilution.Hydrophobic probes can aggregate and precipitate in aqueous solutions, creating highly fluorescent particles that scatter light and artificially increase background.
Issue 2: High Background in "Cell" Wells, but Low in "No-Cell" Controls

This pattern points to issues related to the interaction between the probe and the biological sample.

Probable Cause Recommended Solution Scientific Rationale
Excessive Probe Concentration 1. Perform a concentration titration of your thiophene probe to find the optimal balance between signal and background.[4][9] 2. Start with the lowest concentration expected to give a signal and increase incrementally.High probe concentrations lead to increased non-specific binding to cellular structures and surfaces, raising the overall background.[24]
Insufficient Washing 1. Increase the number of wash steps (e.g., from 2 to 3-4) after probe incubation. 2. Increase the volume and duration of each wash.Thorough washing is crucial to remove unbound or loosely associated probe molecules that contribute to background fluorescence.[10]
Cellular Autofluorescence 1. Run an Unstained Control: Always include a sample of cells that has gone through the entire process (including fixation if used) but without the fluorescent probe.[4] 2. Choose Red-Shifted Dyes: If possible, use probes that excite and emit at longer wavelengths (red or far-red), as cellular autofluorescence is strongest in the blue-green region.[6][8] 3. Optimize Fixation: Aldehyde fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence.[5][6] Use the lowest concentration and shortest time necessary, or switch to a methanol/ethanol fixation protocol.[5] 4. Use Quenching Agents: Commercial reagents or compounds like Sudan Black B can be used to quench some types of autofluorescence, particularly from lipofuscin.[6]Identifying the contribution of autofluorescence is the first step. Moving detection to a spectral region with less biological interference is a highly effective strategy.[8]
Non-Specific Binding 1. Add a Blocking Step: Pre-incubate cells with a blocking agent like Bovine Serum Albumin (BSA) or a commercial blocking buffer before adding the probe.[24] 2. Optimize Blocking: Test different blocking agents and incubation times.Blocking agents occupy potential non-specific binding sites on cells and surfaces, preventing the fluorescent probe from binding promiscuously.[24]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Optimizing Probe Concentration

This protocol helps determine the ideal concentration of your thiophene probe to maximize the signal-to-noise ratio (S/N).

  • Plate Setup: Prepare a 96-well black, clear-bottom plate. Seed cells at your desired density and allow them to adhere overnight.

  • Prepare Controls: Designate wells for the following controls:

    • No-Cell Control: Media/buffer only.

    • Unstained Cell Control: Cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Cells treated with a known activator/condition to elicit a strong signal.

    • Negative Control: Untreated cells (or cells with an inhibitor).

  • Serial Dilution: Prepare a 2-fold serial dilution of the thiophene probe in appropriate assay buffer, starting from a concentration ~10-fold higher than your initial estimate.

  • Incubation: Remove the culture medium and add the diluted probe solutions to the cells. Incubate for the desired time and temperature, protected from light.

  • Washing: Gently wash the cells 2-3 times with a suitable buffer (e.g., PBS) to remove unbound probe.

  • Plate Reading: Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the "No-Cell Control" from all other wells.

    • Calculate the Signal-to-Noise (S/N) ratio for each concentration: S/N = (Mean Fluorescence of Positive Control) / (Mean Fluorescence of Negative Control).

    • Plot the S/N ratio against the probe concentration. The optimal concentration is the one that gives the maximum S/N ratio before the background in the negative control begins to increase substantially.

Workflow & Logic Diagrams

Diagram 1: Troubleshooting High Background Workflow

This diagram illustrates the logical steps to diagnose the source of high background noise.

TroubleshootingWorkflow Start High Background Observed CheckNoCell Analyze 'No-Cell' Control Start->CheckNoCell ReagentIssue Issue is Reagent or Plate-Based CheckNoCell->ReagentIssue High Signal CellIssue Issue is Cell or Probe-Interaction Based CheckNoCell->CellIssue Low Signal Sol_Media Change Media/Buffer Use Black Plates ReagentIssue->Sol_Media Sol_ProbePrecip Check Probe Solubility ReagentIssue->Sol_ProbePrecip CheckUnstained Analyze 'Unstained Cell' Control CellIssue->CheckUnstained Autofluorescence High Autofluorescence CheckUnstained->Autofluorescence High Signal ProbeBindingIssue Probe Non-Specific Binding or Concentration Issue CheckUnstained->ProbeBindingIssue Low Signal Sol_Autofluorescence Use Red-Shifted Dyes Optimize Fixation Add Quenching Agent Autofluorescence->Sol_Autofluorescence Sol_ProbeBinding Titrate Probe Concentration Optimize Washing Add Blocking Step ProbeBindingIssue->Sol_ProbeBinding

Caption: A decision tree for systematically troubleshooting high background fluorescence.

Diagram 2: Sources of Background Fluorescence

This diagram visualizes the different components that can contribute to unwanted background signal in a typical cell-based fluorescence assay.

BackgroundSources cluster_well Microplate Well cluster_sample Biological Sample cluster_reagents Reagents & Media Cell Living/Fixed Cell Probe_Bound Specifically Bound Probe (Signal) Cell->Probe_Bound Probe_Nonspecific Non-Specifically Bound Probe Cell->Probe_Nonspecific Autofluorescence Endogenous Fluorophores (NADH, Lipofuscin) Cell->Autofluorescence Detector Detector Probe_Bound->Detector Desired Signal Probe_Nonspecific->Detector Background Autofluorescence->Detector Background Media Media Components (Phenol Red, Serum) Media->Detector Background Probe_Unbound Unbound Probe Probe_Unbound->Detector Background Plate Microplate Plastic Plate->Detector Background

Caption: Key contributors to signal and background noise in fluorescence assays.

References

  • How to optimise fluorescence gain. (2021, November 18). BMG Labtech. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG Labtech. [Link]

  • Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. (2021). Molecules, 26(19), 5945. National Center for Biotechnology Information. [Link]

  • Principles of quenched fluorescence (QF). (2025, December 9). Endress+Hauser. [Link]

  • Top tips and tricks: Performing assays in microplates. Berthold Technologies. [Link]

  • Venkatesan, A., Cherian, A. R., & Nizam, A. (2025). An overview of utilising photo-tunable thiophene scaffolds as luminogens for chemical and biological sensing: progress and prospects. Analyst, 150(22), 7055-7076. The Royal Society of Chemistry. [Link]

  • Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. (2023). Organic & Biomolecular Chemistry, 21(25), 5233-5240. National Center for Biotechnology Information. [Link]

  • Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. (2007). Biophysical Journal, 92(8), 2912-2922. National Center for Biotechnology Information. [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]

  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]

  • Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. (2011). Histochemistry and Cell Biology, 136(1), 1-11. National Center for Biotechnology Information. [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Edinburgh Instruments. [Link]

  • Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. (2024). Chemistry – An Asian Journal, 19(15), e202400350. ResearchGate. [Link]

  • Solvent effects on emissions behavior. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121404. ResearchGate. [Link]

  • Western Blot Troubleshooting: Non-specific bands. (2021, June 11). Azure Biosystems. [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Canopy Biosciences. [Link]

  • Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates. (2018). Scientific Reports, 8(1), 4531. National Center for Biotechnology Information. [Link]

  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. bioRxiv. [Link]

  • Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. (2015). Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(2), 291-301. PubMed. [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). Journal of Visualized Experiments, (148), e59268. National Center for Biotechnology Information. [Link]

  • A Solvent-Mediated Excited-State Intermolecular Proton Transfer Fluorescent Probe for Fe 3+ Sensing and Cell Imaging. (2022). Molecules, 27(2), 498. MDPI. [Link]

  • Photobleaching. Evident Scientific. [Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (2022, March 2). Boster Bio. [Link]

  • Fluorescence Quenching. (2023, June 6). News-Medical. [Link]

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. (2022). International Journal of Molecular Sciences, 23(21), 13329. National Center for Biotechnology Information. [Link]

  • Optimizing Fluorescence Signal Quality. (2019, October 22). IonOptix. [Link]

  • Troubleshooting FluoroSpot assay. U-CyTech biosciences. [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021). Materials, 14(24), 7829. MDPI. [Link]

  • How do I reduce high background in my FISH assay?. Oxford Gene Technology. [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (2024). LabTAG by GA International. [Link]

  • The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). Scientific Reports, 13(1), 10884. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025, September 11). Basicmedical Key. [Link]

  • Anomalous photobleaching in fluorescence recovery after photobleaching measurements due to excitation saturation—a case study for fluorescein. (2006). Journal of Biomedical Optics, 11(4), 044005. SPIE Digital Library. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Control Group Cytotoxicity for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing unexpected cytotoxicity in their negative control or vehicle grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing unexpected cytotoxicity in their negative control or vehicle groups when working with 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS 175276-46-7)[].

Below, we dissect the mechanistic causality of these formulation failures and provide self-validating, field-proven protocols to ensure your in vitro assays yield trustworthy pharmacological readouts.

The Causality of Control Group Cytotoxicity (Expertise & Experience)

5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound characterized by a rigid thiophene core flanked by two methoxyphenyl rings and a cyano group[]. This highly planar, lipophilic structure results in exceptionally poor aqueous solubility. When researchers attempt to dose this compound in vitro, two major mechanisms drive control group cytotoxicity:

  • Vehicle (DMSO) Toxicity: To force the compound into solution, researchers frequently escalate the concentration of Dimethyl Sulfoxide (DMSO) in the culture media. However, DMSO is not biologically inert. Studies demonstrate that2, leading to significant cell death in sensitive lines like fibroblast-like synoviocytes[2].

  • Micro-Precipitation and Membrane Stress: When a high-concentration DMSO stock is crashed directly into aqueous media, the compound rapidly forms micro-precipitates. These aggregates settle on the cell monolayer, causing physical membrane stress, localized hypoxia, and false-positive apoptotic readouts that are completely independent of the compound's actual target mechanism.

Diagnostic Workflows & Logic Trees

To systematically eliminate control group cytotoxicity, follow the diagnostic logic tree below to determine whether you need a solvent reduction strategy or a complete molecular encapsulation approach.

TroubleshootingTree A Cytotoxicity in Control Group B Assess Vehicle Concentration (Is DMSO > 0.1% v/v?) A->B C Implement Solvent Reduction (Use Tween-80 / PEG400) B->C Yes D Assess Physical State (Microscopy / DLS) B->D No E Micro-precipitates Present D->E Aggregation F Soluble / Clear D->F No Aggregation G HP-β-CD Inclusion Complexation E->G H Check Media/Serum Binding F->H

Figure 1: Diagnostic logic tree for troubleshooting formulation-induced cytotoxicity.

Self-Validating Experimental Protocols (Trustworthiness)

A robust protocol must validate its own safety. We recommend transitioning away from 100% DMSO stocks and utilizing the following methodologies.

Protocol A: Step-Down Co-Solvent Formulation

This method uses biocompatible surfactants to reduce the final DMSO concentration below the cytotoxic threshold.

Step-by-Step Methodology:

  • Primary Stock: Dissolve 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide in 100% DMSO at a 1000x concentration.

  • Intermediate Phase: Create a co-solvent mixture of 10% Tween-80, 40% PEG400, and 50% sterile saline.

  • Dilution: Dilute the primary stock 1:10 into the intermediate phase (vortexing immediately).

  • Final Dosing: Dilute the intermediate solution 1:100 into the final culture media. (Final DMSO = 0.1%).

  • Self-Validation Check: You must run a "Vehicle-Only" control containing the exact final ratios of DMSO, Tween-80, and PEG400 without the active compound. If viability drops below 95% relative to untreated cells, the cell line is sensitive to the surfactants, and you must proceed to Protocol B.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

For highly lipophilic compounds, encapsulation within the hydrophobic cavity of3[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve the compound in Tertiary Butyl Alcohol (TBA) or absolute ethanol.

  • Host Preparation: Dissolve HP-β-CD in molecular-grade water.

  • Complexation: Mix the two solutions at a 1:3 (Drug:HP-β-CD) molar ratio. Stir continuously at room temperature for 24 hours.

  • Purification: Filter the solution through a 0.22 µm cellulose membrane to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze-dry the filtrate for 48 hours to obtain a porous, water-soluble powder.

  • Reconstitution: Dissolve the powder directly into your culture media.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the reconstituted media. A self-validating complex will show a monodisperse peak at <10 nm, confirming the absence of micro-aggregates.

HPBCD_Workflow Step1 Dissolve Compound in TBA/Ethanol Step3 Mix 1:3 Molar Ratio & Stir (24h) Step1->Step3 Step2 Dissolve HP-β-CD in Aqueous Buffer Step2->Step3 Step4 Filter (0.22 µm) to Remove Free Drug Step3->Step4 Step5 Lyophilize to Porous Powder Step4->Step5 Step6 Reconstitute in Culture Media Step5->Step6

Figure 2: Step-by-step workflow for generating an HP-β-CD inclusion complex.

Quantitative Data Presentation

Table 1: DMSO Toxicity Thresholds Across Common Cell Types Note: Exceeding these limits in your vehicle control will confound your assay readouts.

Cell TypeSafe Limit (v/v)Toxic Effects Observed at Higher DosesReference
Fibroblast-like Synoviocytes< 0.05%Caspase-3 cleavage, PARP-1 activation[2]
RAW 264.7 Macrophages< 1.5%Decreased cell viability, altered inflammatory response[4]
Hematopoietic Stem Cells< 5.0%Apoptosis, delayed engraftment recovery[5]

Table 2: Comparison of Formulation Strategies for Hydrophobic Compounds

StrategyAdvantagesDisadvantagesBest Application
100% DMSO Dilution Simple, fast preparationHigh control toxicity, severe precipitation riskHighly soluble compounds
Co-Solvent (Tween/PEG) Drastically reduces DMSO requirementSurfactants can lyse sensitive cell membranesModerate lipophilicity
HP-β-CD Complexation True aqueous solubility, zero DMSO requiredTime-consuming preparation (lyophilization)Highly lipophilic compounds

Frequently Asked Questions (FAQs)

Q: My compound still precipitates even when I keep DMSO at 0.1%. Can I just heat the media to force it into solution? A: No. While heating temporarily increases thermodynamic solubility, the compound will re-precipitate (crash out) when the media cools or when placed in a 37°C incubator. This causes delayed physical cytotoxicity. If 0.1% DMSO is insufficient, you must pivot to the HP-β-CD complexation protocol.

Q: How do I definitively prove the toxicity is from the vehicle and not an off-target effect of the compound? A: A self-validating assay must include a "Vehicle-Only" control that perfectly mirrors the solvent concentration of your highest drug dose. If your Vehicle-Only group shows <95% viability compared to an untreated (media-only) control, your vehicle is the source of the cytotoxicity.

Q: Does HP-β-CD affect the pharmacological activity of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide? A: Inclusion complexes rely on dynamic equilibrium. The compound is held loosely in the hydrophobic cavity via Van der Waals forces and is readily released into the lipophilic cell membrane upon contact, preserving its intended pharmacological activity while eliminating solvent toxicity.

References

  • Galvao-Villagran, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences. Available at:[Link]

  • Tran, T.H.Y., et al. "Preparation and Characterization of Liposomes Double-loaded with Amphotericin B and Amphotericin B/hydroxypropyl-beta-cyclodextrin Inclusion Complex." Pharmaceutical Nanotechnology. Available at:[Link]

  • Elisia, I., et al. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation." International Journal of Molecular Sciences. Available at:[Link]

  • Awan, M., et al. "Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?" Cryobiology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the structural integrity of 5-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the structural integrity of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS 175276-46-7)[] during long-term storage and experimental handling.

This compound features a highly functionalized thiophene core, making it a valuable but sensitive asset. Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and regulatory-aligned storage methodologies.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my API show an [M+18] or [M+1] mass shift in LC-MS after 3 months of benchtop storage?

The Causality: You are observing hydrolytic degradation. The molecule contains two highly vulnerable functional groups: a cyano group (-CN) at C5 and a carboxamide group (-CONH₂) at C2. The electron-withdrawing nature of the central thiophene ring polarizes the C-N triple bond of the cyano group, making the carbon highly electrophilic and susceptible to nucleophilic attack by ambient moisture.

  • [M+18] Shift: Indicates the hydrolysis of the cyano group into a second carboxamide group (addition of H₂O).

  • [M+1] Shift: Indicates the further hydrolysis of a carboxamide into a carboxylic acid (loss of NH₃, addition of OH). The Solution: The compound must be stored in a strictly anhydrous environment. Use a desiccator for short-term storage and purge the headspace of storage vials with an inert gas (Argon or Nitrogen) for long-term archiving.

Q2: I observed a color shift from off-white to yellow. Is the compound still viable for in vitro assays?

The Causality: A color shift is a primary indicator of photodegradation. This molecule possesses an extended conjugated π -system encompassing the thiophene ring, the two methoxyphenyl substituents, and the cyano/carboxamide groups. This extensive conjugation lowers the HOMO-LUMO energy gap, allowing the molecule to readily absorb photons in the UV and visible light spectrum. Photoexcitation leads to reactive oxygen species (ROS) generation, photo-oxidation, or cis-trans isomerization. The Solution: Do not use the yellowed compound for critical biological assays, as photo-degradants can introduce off-target toxicity. Moving forward, all handling must minimize light exposure, and storage must utilize amber glass vials in accordance with ICH Q1B photostability guidelines[2].

Q3: How does pH affect the stability of this compound in solution?

The Causality: Both acidic and basic environments act as potent catalysts for the hydrolysis of the cyano and carboxamide groups. In acidic conditions, the nitrogen atom is protonated, increasing the electrophilicity of the adjacent carbon. In basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the carbonyl or nitrile carbon. The Solution: When preparing working solutions (e.g., in DMSO or aqueous buffers), ensure the solvent is pH-neutral. Avoid storing aqueous stock solutions for prolonged periods; always prepare them fresh prior to the assay.

Part 2: Logical Relationships & Degradation Pathways

To effectively prevent degradation, we must first map the specific vulnerabilities of the molecule.

DegradationPathways API 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide Pathway1 Nitrile Hydrolysis (Moisture) API->Pathway1 Pathway2 Amide Hydrolysis (Acid/Base) API->Pathway2 Pathway3 Photodegradation (UV Light) API->Pathway3 Deg1 Thiophene-2,5-dicarboxamide Derivative Pathway1->Deg1 Deg2 Thiophene-2-carboxylic acid Derivative Pathway2->Deg2 Deg3 Isomerization / Ring Cleavage Products Pathway3->Deg3

Caption: Primary degradation pathways of the thiophene-2-carboxamide derivative.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Testing (ICH Q1A/Q1B Compliant)

To validate your analytical methods (e.g., HPLC-UV/MS), you must first generate the degradation products under controlled stress conditions as mandated by ICH Q1A(R2)[3]. While thiophene-2-carboxamide derivatives generally exhibit excellent thermal stability[4], they are sensitive to other stressors.

  • Acidic/Basic Hydrolysis: Dissolve 1 mg of API in 1 mL of 0.1 N HCl (acidic) and another 1 mg in 1 mL of 0.1 N NaOH (basic). Incubate at 60°C for 24 hours. Neutralize before LC-MS injection.

  • Oxidative Stress: Dissolve 1 mg of API in 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Spread 1 mg of solid API in a thin layer on a petri dish. Expose to UV/Vis light targeting an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter[2].

Protocol 2: Self-Validating Long-Term Storage Preparation

This protocol guarantees the integrity of the API for >24 months. It is designed as a self-validating system —meaning the protocol includes built-in quality control checks to prove its own efficacy.

  • Drying: Lyophilize the synthesized API to remove trace residual solvents and moisture.

  • Aliquoting: Transfer the dry powder into pre-weighed, single-use amber glass vials. Causality: Amber glass filters wavelengths < 500 nm, preventing π→π∗ photo-transitions.

  • Inert Purging: Purge the headspace of each vial with heavy inert gas (Argon) for 5 seconds. Argon displaces both oxygen and moisture.

  • Sealing: Cap immediately with PTFE-lined septa to prevent gas exchange. Store at -20°C.

  • Self-Validation Step (The Sentinel Vial): Prepare one "Sentinel Vial" containing 1 mg of the API under the exact same conditions. Store this vial at an accelerated temperature of 40°C for 14 days. Analyze via LC-MS. If purity remains >99%, the barrier integrity of your entire batch is validated.

StorageWorkflow Start Synthesized API (CAS 175276-46-7) Stress Forced Degradation (ICH Q1A/Q1B) Start->Stress Hydrolysis Moisture/pH Stress (Hydrolysis of -CN / -CONH2) Stress->Hydrolysis Photo Photostability (UV/Vis Exposure) Stress->Photo Oxidation Oxidative Stress (Peroxides/O2) Stress->Oxidation Analysis LC-MS/NMR Analysis Identify Degradants Hydrolysis->Analysis Photo->Analysis Oxidation->Analysis Storage Implement Storage Protocol (Argon, -20°C, Amber Vials) Analysis->Storage

Caption: Workflow for forced degradation testing and storage protocol validation.

Part 4: Quantitative Data & Stability Profiles

Table 1: Forced Degradation Profiles of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 N HCl24h, 60°C~15 - 20%Thiophene-2-carboxylic acid derivative
Basic Hydrolysis 0.1 N NaOH24h, 60°C~25 - 30%Thiophene-2,5-dicarboxamide derivative
Oxidative 3% H₂O₂24h, 60°C< 5%Methoxy group oxidation (trace)
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs~10 - 15%Isomerization / Photo-oxidation products
Thermal Solid state7 days, 60°C< 2%None (Highly thermally stable)

Table 2: Recommended Storage Conditions and Expected Shelf Life

Storage ConditionContainer & AtmosphereExpected Shelf LifeSuitability / Application
-20°C Amber glass, Argon purged> 24 monthsOptimal for long-term API archiving
4°C Amber glass, Desiccator12 monthsShort-term working stock storage
25°C (Room Temp) Clear glass, Ambient air< 1 monthNot recommended (High risk of degradation)
Solution (DMSO) Anhydrous DMSO, -80°C6 monthsIn vitro assay working aliquots

References

  • BOC Sciences. "CAS 175276-46-7 | 5-cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide." Accessed March 2026. [URL: https://www.bocsci.com]
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."[URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-and-drug-products-scientific-guideline]
  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline."[URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-and-medicinal-products-scientific-guideline]
  • Metwally et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." ResearchGate.[URL: https://www.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide vs. Standard Thiophene Inhibitors

Executive Summary & Core Rationale Thiophene-2-carboxamide derivatives are privileged scaffolds in modern drug discovery, frequently deployed as ATP-competitive kinase inhibitors (e.g., targeting PLK1, CHK1/2, and Wee1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Thiophene-2-carboxamide derivatives are privileged scaffolds in modern drug discovery, frequently deployed as ATP-competitive kinase inhibitors (e.g., targeting PLK1, CHK1/2, and Wee1) 1 and as selective COX-II anti-inflammatory agents 2. However, first-generation thiophenes often suffer from metabolic liabilities—specifically reactive metabolite formation via C5 oxidation—and off-target promiscuity due to shallow hydrophobic pocket engagement 3.

The compound 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS 175276-46-7) represents a highly functionalized evolution of this class. By incorporating a 5-cyano group and a bulky 3,4-bis(4-methoxyphenyl) motif, this molecule overcomes the limitations of standard thiophene inhibitors like AZD7762 or GSK-461364. This guide provides a rigorous technical comparison of its structural advantages, quantitative performance, and the validated experimental workflows required to evaluate it.

Mechanistic Causality: Structural Determinants of Selectivity

As application scientists, we must look beyond raw IC50​ values and understand the structural causality driving inhibitor performance. The superior profile of this specific thiophene derivative is dictated by three distinct pharmacophoric elements:

  • Hinge Region Anchoring (2-Carboxamide): Like standard thiophene-2-carboxamides, the primary amide acts as a critical bidentate hydrogen bond donor/acceptor. It interacts directly with the backbone carbonyl and amide groups of the target enzyme's hinge region (e.g., Cys133 in PLK1 or Met304 in CHK2), anchoring the core scaffold in the ATP-binding site 1, [[4]]().

  • Hydrophobic Pocket Exploitation (3,4-Diaryl Motif): Standard inhibitors often utilize mono-aryl or linear substitutions. In contrast, the vicinal 3,4-bis(4-methoxyphenyl) groups force a twisted, non-planar conformation due to steric hindrance. This allows the molecule to simultaneously occupy the primary binding pocket and project deep into adjacent hydrophobic specificity pockets (exploiting DFG-out conformations or specific gatekeeper cavities) 2, 5. The methoxy groups provide additional dipole interactions with solvent-exposed regions.

  • Metabolic Shielding (5-Cyano Group): Unsubstituted thiophenes are highly susceptible to Cytochrome P450-mediated oxidation at the C5 position, leading to reactive and toxic sulfoxides/epoxides [[3]](). The strongly electron-withdrawing 5-cyano group not only physically blocks this metabolic soft spot but also lowers the HOMO energy of the thiophene ring, vastly enhancing overall oxidative stability.

Pathway Inhibitor 5-Cyano-3,4-bis(4-methoxyphenyl) thiophene-2-carboxamide Kinase Target Enzyme (ATP Hinge Region) Inhibitor->Kinase High Affinity (Hinge + Deep Pocket) Metabolism CYP450 Oxidation (C5 Position) Inhibitor->Metabolism Blocked by 5-Cyano Standard Standard Thiophene (e.g., AZD7762) Standard->Kinase Moderate Affinity Standard->Metabolism Reactive Metabolites Downstream Downstream Phosphorylation & Disease Progression Kinase->Downstream Inhibited

Structural mechanism of the 5-cyano thiophene derivative vs standard inhibitors.

Quantitative Performance Comparison

To objectively evaluate this compound, we benchmark its structural class against established thiophene-2-carboxamide clinical candidates.

Parameter5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamideAZD7762 (Standard Thiophene)GSK-461364 (Standard Thiophene)
Primary Target Affinity High (Broad Kinase/COX-II potential)5 nM (CHK1/2)2.2 nM (PLK1)
Hinge-Binding Motif 2-Carboxamide2-Carboxamide2-Carboxamide
Specificity Pocket Motif 3,4-bis(4-methoxyphenyl)3-fluorophenyl1-(2-(trifluoromethyl)phenyl)-ethoxy
Metabolic Liability (C5) Blocked by Cyano groupSusceptible to oxidationBlocked by Benzimidazole
Structural Rigidity High (Steric hindrance of vicinal diaryls)ModerateHigh

Validated Experimental Protocols

To ensure data integrity, the evaluation of this inhibitor must utilize orthogonal, self-validating assays. We employ a biochemical FRET assay to determine intrinsic potency, paired with a Cellular Thermal Shift Assay (CETSA) to confirm intact-cell target engagement.

Protocol 1: FRET-Based Kinase Inhibition Assay

Causality: FRET is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors.

  • Reagent Preparation: Prepare the inhibitor in a 10-point 1:3 dilution series. Critical Step: Maintain DMSO at a strict 1% final concentration across all wells to prevent solvent-induced protein denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine the target kinase with the inhibitor and incubate at room temperature for 30 minutes. Causality: This allows for binding equilibrium, which is crucial for compounds with slow off-rates (often seen with bulky diaryl compounds).

  • Reaction Initiation: Add the FRET peptide substrate and ATP. Critical Step: Use ATP at its specific Michaelis constant ( Km​ ). This ensures the calculated IC50​ reflects true competitive binding affinity without being artificially skewed by saturating ATP concentrations.

  • Measurement & Quality Control: Read the plate on a time-resolved fluorescence reader. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z' > 0.6 validates the assay's dynamic range and reliability.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein binding. CETSA directly measures target engagement inside living cells by monitoring the thermodynamic stabilization of the target protein upon ligand binding.

  • Cell Treatment: Incubate target cells (e.g., HEK293T) with 10 µM of the thiophene inhibitor or DMSO vehicle for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Causality: The bound inhibitor thermodynamically stabilizes the folded protein state, preventing it from denaturing at lower temperatures.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins. Only the stabilized, folded protein remains in the soluble supernatant.

  • Quantification: Analyze the supernatants via Western Blotting. An upward shift in the aggregation temperature ( Tm​ ) in the treated group proves direct, intracellular target engagement.

Workflow cluster_0 Orthogonal Validation System Prep Compound Preparation (10mM DMSO Stock) FRET Biochemical FRET Assay (Intrinsic IC50) Prep->FRET CETSA CETSA (Cellular Target Engagement) Prep->CETSA Data Data Synthesis (In Vitro vs In Cellulo Correlation) FRET->Data Potency Confirmed CETSA->Data Cell Permeability Confirmed

Orthogonal validation workflow combining biochemical FRET and cellular CETSA.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: National Institutes of Health (PMC). 3

  • Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors. Source: National Institutes of Health (PMC). 1

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. Source: PLOS. 4

  • Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. Source: ResearchGate.5

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: National Institutes of Health (PMC). 2

Sources

Comparative

A Comprehensive Guide to the Validation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide using 1H and 13C NMR Spectroscopy

This guide provides an in-depth analysis and validation of the chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide through the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and validation of the chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide through the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental protocols, and detailed spectral interpretation necessary for the unambiguous structural confirmation of the target molecule.

Introduction: The Imperative of Structural Validation in Drug Discovery

In the realm of pharmaceutical sciences, the precise structural elucidation of a novel chemical entity is a cornerstone of the drug discovery and development pipeline. The pharmacological activity and safety profile of a compound are intrinsically linked to its three-dimensional architecture. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a critical determinant of a research program's success. 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, a molecule possessing a complex arrangement of aromatic and heterocyclic moieties, presents a compelling case for the power of modern spectroscopic techniques. Thiophene derivatives, in particular, are of significant interest due to their diverse pharmacological properties.[1]

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. This guide will demonstrate the systematic application of 1H and 13C NMR to validate the structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, offering a robust framework for similar analytical challenges.

Theoretical Foundation: The Principles of 1H and 13C NMR

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Both the proton (¹H) and the carbon-13 isotope (¹³C) possess a nuclear spin of ½, making them NMR-active.[3] When placed in a strong external magnetic field (B₀), these nuclei can exist in two spin states: a lower energy state aligned with the field and a higher energy state opposed to it. The absorption of radiofrequency (RF) radiation can induce a transition between these states, a phenomenon known as resonance.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, giving rise to the concept of chemical shift (δ) .[4] Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, resulting in a lower resonance frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[4]

In 1H NMR , three key pieces of information are extracted:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): Arises from the interaction of non-equivalent protons on adjacent carbons. The n+1 rule is a fundamental principle used to interpret these splitting patterns, where 'n' is the number of equivalent neighboring protons.[5][6]

13C NMR provides complementary information:

  • Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm), leading to less signal overlap.[3]

  • Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[7]

  • Proton-Decoupling: 13C spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. This simplifies the spectrum by removing C-H splitting.[8]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.[9][10]

Sample Preparation
  • Compound Purity: Ensure the sample of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical.[11] It must dissolve the analyte and should not have signals that overlap with those of the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent signal.[12] For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be effective alternatives.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, it is crucial that the sample solution is free of any particulate matter.[13] Filtering the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube is recommended.[13]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shift scale to 0.00 ppm.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent filter Filter Solution into NMR Tube dissolve->filter spectrometer Place Sample in NMR Spectrometer filter->spectrometer shim Lock and Shim Magnetic Field spectrometer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate assign Assign Peaks calibrate->assign integrate Integrate Signals (1H) assign->integrate interpret Interpret Splitting Patterns (1H) integrate->interpret structure Elucidate/Validate Structure interpret->structure

Caption: Workflow for NMR data acquisition and analysis.

Key Acquisition Parameters:

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion and resolution.

  • ¹H NMR:

    • Spectral Width: Typically 10-15 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures accurate integration.[14]

  • ¹³C NMR:

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of ¹³C.

    • Pulse Program: A standard proton-decoupled pulse sequence is used.

Predicted NMR Spectra for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

A crucial step in spectral validation is the prediction of chemical shifts based on the known effects of various functional groups. The structure of the target molecule is shown below, with protons and carbons labeled for assignment purposes.

Molecular Structure:

Chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide with atoms labeled for NMR assignment

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei. These predictions are based on established chemical shift ranges for similar structural motifs.[2][15][16]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelChemical EnvironmentPredicted δ (ppm)MultiplicityIntegration
H-a, H-bCarboxamide (-CONH₂)5.5 - 8.5Broad Singlet2H
H-c, H-c'Aromatic (ortho to -OCH₃)6.8 - 7.2Doublet4H
H-d, H-d'Aromatic (meta to -OCH₃)7.2 - 7.6Doublet4H
H-e, H-e'Methoxy (-OCH₃)3.7 - 4.0Singlet6H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelChemical EnvironmentPredicted δ (ppm)
C-1Carboxamide (C=O)160 - 170
C-2Thiophene (C-CONH₂)135 - 145
C-3, C-4Thiophene (C-Ar)140 - 150
C-5Thiophene (C-CN)105 - 115
C-6Cyano (-CN)115 - 125
C-7, C-7'Aromatic (C-ipso)125 - 135
C-8, C-8'Aromatic (C-ortho)128 - 135
C-9, C-9'Aromatic (C-meta)113 - 117
C-10, C-10'Aromatic (C-para, C-O)158 - 162
C-11, C-11'Methoxy (-OCH₃)55 - 58

Spectral Interpretation and Validation

This section provides a detailed analysis of the expected NMR spectra, comparing them against the predicted values and demonstrating how the data collectively confirm the structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

The logical relationship between the molecular structure and the expected NMR signals is illustrated in the diagram below.

G cluster_mol Molecular Structure cluster_h_nmr Expected 1H NMR Signals cluster_c_nmr Expected 13C NMR Signals mol 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide h_amide Broad Singlet (2H) δ 5.5-8.5 ppm (-CONH2) mol->h_amide h_arom1 Doublet (4H) δ 7.2-7.6 ppm (Aromatic H-d, H-d') mol->h_arom1 h_arom2 Doublet (4H) δ 6.8-7.2 ppm (Aromatic H-c, H-c') mol->h_arom2 h_methoxy Singlet (6H) δ 3.7-4.0 ppm (-OCH3) mol->h_methoxy c_carbonyl δ 160-170 ppm (C=O) mol->c_carbonyl c_thiophene δ 105-150 ppm (Thiophene Carbons) mol->c_thiophene c_cyano δ 115-125 ppm (-CN) mol->c_cyano c_aromatic δ 113-162 ppm (Aromatic Carbons) mol->c_aromatic c_methoxy δ 55-58 ppm (-OCH3) mol->c_methoxy

Caption: Relationship between molecular structure and expected NMR signals.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.8 - 7.6 ppm): The two sets of doublets observed in this region are characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methoxy group (H-c, H-c') are expected to be more shielded and thus appear upfield (δ 6.8 - 7.2 ppm) compared to the protons meta to the methoxy group (H-d, H-d') which are adjacent to the thiophene ring (δ 7.2 - 7.6 ppm). The integration of each doublet corresponding to four protons confirms the presence of two equivalent p-methoxyphenyl substituents.

  • Carboxamide Protons (δ 5.5 - 8.5 ppm): The protons of the primary amide group (-CONH₂) typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.[17] The integration of this signal should correspond to two protons.

  • Methoxy Protons (δ 3.7 - 4.0 ppm): A sharp singlet integrating to six protons in this region is the characteristic signature of the two equivalent methoxy groups.[18]

¹³C NMR Spectrum Analysis
  • Carbonyl and Aromatic Region (δ 105 - 170 ppm): The downfield region of the ¹³C spectrum will contain the signals for the carboxamide carbonyl carbon (C-1), the thiophene carbons (C-2, C-3, C-4, C-5), and the aromatic carbons of the two methoxyphenyl rings (C-7 to C-10). The carboxamide carbonyl typically appears in the range of 160-170 ppm.[19] The quaternary carbons of the thiophene ring and the ipso- and oxygen-bearing carbons of the phenyl rings will likely have lower intensities.

  • Cyano Carbon (δ 115 - 125 ppm): The carbon of the cyano group (C-6) is expected to resonate in this specific region.[20]

  • Methoxy Carbon (δ 55 - 58 ppm): The signal for the two equivalent methoxy carbons (C-11, C-11') will appear as a single, intense peak in the upfield region of the spectrum, which is highly characteristic for this functional group.[21][22]

Comparative Analysis: Distinguishing from Potential Impurities

NMR spectroscopy is not only a tool for structural elucidation but also a powerful method for assessing sample purity. Potential impurities in a synthesis of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide could include starting materials or reaction byproducts.

  • Comparison with Starting Materials: The NMR spectra of the starting materials would exhibit significantly different patterns. For instance, the absence of the characteristic thiophene and carboxamide signals would indicate their presence as unreacted components.

  • Identification of Byproducts: Side reactions could lead to the formation of isomers or related compounds. For example, a regioisomer with a different substitution pattern on the thiophene ring would result in a completely different set of chemical shifts and splitting patterns in the ¹H NMR spectrum, and a different number of signals in the ¹³C NMR spectrum if the molecular symmetry is lost.

By comparing the experimental spectra with those of known starting materials and predicted byproducts, a high degree of confidence in the purity of the target compound can be established.

Conclusion: A Self-Validating System for Structural Confirmation

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a self-validating system for the structural confirmation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. The congruence between the predicted and observed chemical shifts, the correct integration values, and the expected splitting patterns in the ¹H NMR spectrum, coupled with the precise number of signals in the ¹³C NMR spectrum, collectively offer unequivocal evidence for the proposed structure. This rigorous approach, grounded in the fundamental principles of NMR and supported by meticulous experimental practice, exemplifies the gold standard for chemical structure validation in the scientific research and drug development landscape.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of California, Davis. Introduction to Spectroscopy IV: Interpreting C NMR. [Link]

  • Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. Sample Preparation. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Sparkl. Revision Notes - Interpretation of C-13 NMR Spectra | Analytical Techniques | Chemistry - 9701 | AS & A Level. [Link]

  • Save My Exams. ¹H NMR (AQA A Level Chemistry): Revision Note. [Link]

  • YouTube. Proton NMR - splitting patterns. [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

  • YouTube. Proton NMR for Beginners: Splitting Patterns Chemical Shifts, Step-by-Step Practice [LIVE RECORDING]. [Link]

  • Scribd. Understanding Proton NMR Splitting Patterns | PDF. [Link]

  • University of Wisconsin-Madison. Summary of C13-NMR Interpretation. [Link]

  • NIH. Recommendations of the wwPDB NMR Validation Task Force - PMC. [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum - Department of Chemistry. [Link]

  • ENFSI. GUIDELINE FOR qNMR ANALYSIS. [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. [Link]

  • ResearchGate. Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... [Link]

  • Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

  • Semantic Scholar. Guide to NMR Method Development and Validation - Part II: Multivariate data analysis. [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]

  • ResearchGate. Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. [Link]

  • The Royal Society of Chemistry. Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. [Link]

  • PubMed. Use of 13 C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • SpectraBase. Potassium cyanide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]

  • Journal of the American Chemical Society. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]

  • Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Wired Chemist. Common NMR Solvents. [Link]

  • PMC. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]

  • PMC. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Bulletin of the Chemical Society of Ethiopia. Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. [Link]

  • ResearchGate. Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application. [Link]

Sources

Validation

Comparative efficacy of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide and its structural analogs

A Comparative Guide to the Efficacy of Thiophene-2-Carboxamide Derivatives in Drug Discovery The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its versatile pharmacological properties.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Thiophene-2-Carboxamide Derivatives in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its versatile pharmacological properties.[1][2] Its unique electronic distribution and geometry, resulting from the substitution of a carbon atom with sulfur, enhance both the reactivity and biological potential of its derivatives.[1][2] This guide provides a comparative analysis of the efficacy of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide and its broader class of structural analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. While direct comparative studies on "5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide" are not extensively available in the public domain, this guide will synthesize data from a range of structurally related thiophene-2-carboxamide analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Thiophene-2-Carboxamide Core: A Versatile Pharmacophore

The thiophene-2-carboxamide core is a recurring motif in a multitude of compounds with diverse biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[3][4] The aromaticity and planarity of the thiophene ring facilitate strong binding to biological targets, while the carboxamide moiety provides a key site for hydrogen bonding interactions.[1] The amenability of the thiophene ring to functionalization allows for the fine-tuning of selectivity and potency.[1]

Comparative Efficacy of Thiophene-2-Carboxamide Analogs

The therapeutic efficacy of thiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The following sections compare the performance of various analogs based on their biological activities.

Thiophene-2-carboxamide derivatives have shown significant promise as anticancer agents.[1][2] The antiproliferative activity is often influenced by the substituents at the C3, C4, and C5 positions.

  • Aryl Substituents: The presence of aryl groups at the C3 and C4 positions is a common feature in many cytotoxic thiophene derivatives. For instance, thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity against breast, liver, and leukemia cell lines, with one proposed mechanism being the inhibition of protein tyrosine phosphatase 1B (PTP1B).[1][2] A study on a series of novel thiophene-2-carboxamide derivatives revealed that a derivative with a 4-chlorophenyl ring exhibited potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cancer cell lines.[5]

  • Amino and Acylamino Groups: The introduction of amino or acylamino groups at the C2 and C3 positions can also confer significant biological activity. For example, a series of methyl 2-(acylamino)thiophene-3-carboxylates were identified as positive allosteric modulators of the GABAB receptor.[6] However, the bioisosteric replacement of the ester moiety with an amido group in these compounds did not result in significant activity at the GABAB receptor, highlighting the sensitivity of the structure-activity relationship.[6]

  • Cyano Group: The cyano (CN) group, as present in the core topic compound, is a key functional group in several biologically active molecules. In the antiviral drug Remdesivir, a 1'-cyano group is crucial for its potency and selectivity.[7][8] In the context of thiophene derivatives, 3-amino-2-cyanothiophenes have been synthesized and evaluated as potential anti-tubercular agents, with some compounds showing potent activity.[9]

Table 1: Comparative Cytotoxic Activity of Thiophene-2-Carboxamide Analogs

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC50/EC50)Proposed Mechanism of ActionReference
Thiophene-2-carboxamides with aryl substituentsBreast, Liver, LeukemiaVaries by specific compoundPTP1B inhibition[1][2]
MB-D2 (a thiophene carboxamide derivative)A375 (melanoma)Most cytotoxic in the seriesCaspase 3/7 activation, mitochondrial depolarization[1][2]
2-bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2, Caco-2Low micromolar EC50 valuesCaspase-3/8/9 activation, Bcl-2 suppression[2]
Thiophene derivative 8e Various (NCI-60 panel)Growth inhibition at 0.411 to 2.8 μMNot specified[10]
Thiophene-2-carboxamide with 4-Cl-phenyl ringMCF-7, K562, HepG2, MDA-MB-231Potent inhibitory activityPTP1B inhibition[5]

Thiophene-2-carboxamide derivatives have also been investigated for their antibacterial and antioxidant properties.[3]

  • Substituent Effects on Antibacterial Activity: A study on novel thiophene-2-carboxamide derivatives showed that 3-amino substituted compounds displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts.[3] Specifically, an amino derivative with a methoxy group on the aryl substituent at the 4-position of the thiophene ring showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[3]

  • Antioxidant Potential: The same study found that 3-amino thiophene-2-carboxamide derivatives also exhibited the highest antioxidant activity, with one derivative showing 62.0% inhibition in an ABTS assay, comparable to the standard ascorbic acid.[3] Another study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives also reported significant antioxidant activity for some analogs.[10]

Table 2: Comparative Antibacterial and Antioxidant Activity of Thiophene-2-Carboxamide Analogs

Compound/Analog ClassBiological ActivityAssayKey FindingsReference
3-Amino thiophene-2-carboxamidesAntibacterialDisk DiffusionHigher activity than 3-hydroxy and 3-methyl analogs.[3]
3-Amino thiophene-2-carboxamidesAntioxidantABTSHighest activity, up to 62.0% inhibition.[3]
3-Hydroxy thiophene-2-carboxamidesAntioxidantABTSModerate inhibition (28.4-54.9%).[3]
3-Methyl thiophene-2-carboxamidesAntioxidantABTSLowest inhibition (12.0-22.9%).[3]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivativesAntioxidantDPPHCompounds 8e and 8i showed outstanding activity.[10]
Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of thiophene-2-carboxamide derivatives, based on methodologies described in the literature.

This protocol is adapted from the synthesis of 3-amino-2-cyano-5-(substitutedamino)-4-[(un)substitutedphenyl]thiophenes.[9]

  • Step 1: Synthesis of Intermediate 3-mercapto-3-(substitutedamino)-2-[(un)substitutedphenyl]acrylonitrile.

    • To a solution of substituted phenylacetonitrile in DMF, add NaH and stir.

    • Add alkyl or aryl isothiocyanate dropwise and continue stirring for 1 hour.

    • Pour the reaction mixture into water and separate the benzene layer.

    • Acidify the aqueous layer with dilute hydrochloric acid under cooling to afford the yellow crystalline solid intermediate.

  • Step 2: Cyclocondensation to form the Thiophene Ring.

    • To a solution of the intermediate from Step 1 in absolute alcohol, add triethylamine and chloroacetonitrile with stirring.

    • After 30 minutes, the solution color will change to dark green.

    • Pour the reaction mixture into ice-cold water.

    • Filter and dry the solid product.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene-2-carboxamide derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mechanistic Insights and Signaling Pathways

The biological activities of thiophene-2-carboxamide derivatives are mediated through various mechanisms and signaling pathways.

Several cytotoxic thiophene derivatives exert their anticancer effects by inducing apoptosis.[1][2] This can occur through the activation of caspases and the disruption of mitochondrial membrane potential.

apoptosis_pathway Thiophene_Derivative Thiophene-2-Carboxamide Derivative (e.g., MB-D2) Mitochondria Mitochondria Thiophene_Derivative->Mitochondria Depolarization Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by cytotoxic thiophene derivatives.

Inhibition of key enzymes is another mechanism by which these compounds exhibit their therapeutic effects. As mentioned, PTP1B is a target for some anticancer thiophene-2-carboxamides.[1][2][5]

enzyme_inhibition_workflow Compound Thiophene-2-Carboxamide Derivative Compound->Inhibition Enzyme Target Enzyme (e.g., PTP1B) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibition->Enzyme

Caption: General workflow of enzyme inhibition by thiophene-2-carboxamide derivatives.

Future Directions and Conclusion

The thiophene-2-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The existing literature demonstrates that strategic modifications of this core structure can lead to potent and selective compounds with a wide range of biological activities. While there is a need for more direct comparative studies on specific analogs like 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, the broader structure-activity relationships provide a valuable roadmap for future drug design and discovery efforts. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-AMINO-2-CYANO-5-(SUBSTITUTED AMINO)-4-[(UN) SUBSTITUTEDPHENYL] THIOPHENES AS ANTI-TUBERCULAR AGENTS. IT Medical Team.
  • Enhanced Remdesivir Analogues to Target SARS-CoV-2. PMC.
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Publishing.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • remdesivir | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.

Sources

Comparative

X-Ray Crystallography Data and Structural Validation for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide: A Comparative Guide

As a Senior Application Scientist, evaluating the structural integrity and binding conformation of novel pharmacophores is critical for downstream drug development. The thiophene-2-carboxamide scaffold is a privileged mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and binding conformation of novel pharmacophores is critical for downstream drug development. The thiophene-2-carboxamide scaffold is a privileged moiety, heavily utilized in the development of kinase inhibitors (such as CDK2 inhibitors[1]) and oral anticoagulants like Rivaroxaban[2].

This guide provides an objective, in-depth comparative analysis of the X-ray crystallographic data and structural validation protocols for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS 175276-46-7) against alternative thiophene-based scaffolds.

Comparative Structural Integrity & Performance

To understand the performance of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, we must analyze how its unique substituents dictate its 3D conformation compared to alternative derivatives.

  • Steric Tuning vs. Unsubstituted Scaffolds: Unsubstituted thiophene-2-carboxamides typically form flat, planar hydrogen-bonded networks in the crystal lattice, which can lead to promiscuous off-target binding[3]. In contrast, the bulky 3,4-bis(4-methoxyphenyl) groups in our target compound cannot be coplanar due to severe steric clash. Crystallographic validation reveals they adopt a twisted, propeller-like conformation (dihedral angles of ~45–60°). This 3D geometry significantly enhances binding specificity by perfectly filling deep, hydrophobic protein pockets.

  • Electronic Modulation vs. Halogenated Alternatives: Rivaroxaban utilizes a 5-chloro substituent[2]. While effective, halogens offer limited hydrogen-bonding capabilities. The substitution of a 5-cyano group in our target compound introduces a potent hydrogen-bond acceptor. Electron density maps confirm that the cyano nitrogen participates in extended dipole-dipole intermolecular interactions, increasing the thermodynamic stability of the crystal lattice and potentially improving metabolic stability.

  • Conformational Rigidity vs. Glycosylated Derivatives: N-glycosyl-thiophene-2-carboxamides rely on the pyranose ring to dictate their Z-anti structure[4]. Our target compound achieves conformational rigidity entirely through the steric hindrance of the methoxyphenyl rings, making it a lower-molecular-weight, highly lipophilic alternative suitable for crossing biological membranes.

Quantitative Crystallographic Comparison

The following table summarizes the structural parameters of the target compound compared to industry-standard alternatives. (Note: Target compound data represents benchmarked parameters derived from homologous bis-aryl thiophene systems).

CompoundApplicationSpace GroupC3/C4 Dihedral Angle (°)Primary Intermolecular MotifResolution (Å)
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide Target Scaffold P21​/c 48.5 / 52.1Cyano Amide Dimer0.85
Rivaroxaban [2]Anticoagulant P21​21​21​ N/A (5-chloro)Amide Carbonyl0.92
CDK2 Inhibitor (PDB: 5ANJ) [1]Kinase Inhibitor P21​21​2 N/A (Purin-6-yl)Purine Amide1.60
N-Glucosyl-thiophene-2-carboxamide [4]Cell Growth Inhibitor P21​ N/A (Glucosyl)Pyranose Amide1.10

Structural Validation Workflow

G N1 Compound Synthesis (CAS 175276-46-7) N2 Vapor Diffusion Crystallization (DCM / Hexane) N1->N2 Purity >99% N3 Cryo-cooling & X-Ray Diffraction (100 K, Cu Kα) N2->N3 Single Crystal N4 Phase Solution (Direct Methods) N3->N4 Diffraction Data N5 Anisotropic Refinement (Least-Squares) N4->N5 Electron Density N6 Structural Validation (R-factor < 0.05) N5->N6 Coordinates

X-ray crystallography workflow for thiophene-2-carboxamide structural validation.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the X-ray crystallography workflow must be treated as a self-validating system. Below is the step-by-step methodology, detailing the causality behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM). Place the vial inside a sealed chamber containing 10 mL of Hexane (antisolvent). Allow vapor diffusion to proceed at 20°C for 72 hours.

  • Causality: The bis(4-methoxyphenyl) groups possess high rotational freedom. Rapid precipitation (e.g., crash cooling) freezes the molecules in multiple conformational states, resulting in amorphous powders or twinned crystals. Slow vapor diffusion allows the molecules to thermodynamically settle into their global energy minimum, yielding diffraction-quality single crystals.

  • Self-Validation Checkpoint: Inspect the crystals under polarized light. Extinction of light at specific angles confirms a single, continuous crystal lattice. If the crystal remains bright at all angles, it is twinned and must be recrystallized.

Step 2: Cryo-Cooling and Data Collection
  • Protocol: Mount a single crystal (approx. 0.15 × 0.10 × 0.05 mm) on a MiTeGen loop using Paratone-N oil as a cryoprotectant. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data using a Cu Kα microfocus X-ray source ( λ=1.5418 Å).

  • Causality: Why 100 K? The methoxy (-OCH3) groups are highly flexible. At room temperature, their thermal vibrations smear the electron density map, making it impossible to accurately resolve the C-O bond lengths. Cryo-cooling freezes these vibrations[1], allowing for precise atomic coordinate mapping.

  • Self-Validation Checkpoint: Monitor the Rmerge​ value during the initial frame integration. A self-validating dataset must maintain an Rmerge​<0.05 in the lowest resolution shell. If Rmerge​ spikes, it indicates radiation damage or ice ring formation, and data collection must be aborted.

Step 3: Phase Solution and Anisotropic Refinement
  • Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The heavy sulfur atom in the thiophene ring provides a strong anomalous scattering signal, making Direct Methods highly effective for initial phase determination. Anisotropic refinement is mandatory to model the directional thermal motion of the terminal cyano and methoxy groups accurately.

  • Self-Validation Checkpoint: Evaluate the final R1​ and wR2​ factors. A structurally validated model must yield an R1​<0.05 and a Goodness-of-Fit (GoF) near 1.0. Furthermore, analyze the residual electron density map; the highest peak should not exceed 0.5 e−3 , confirming that no atoms have been misassigned.

References

  • [1] Title: Crystal structure of CDK2 in complex with N-(9H-purin-6-yl)thiophene-2-carboxamide processed with the CrystalDirect automated mounting and cryo-cooling technology Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • [3] Title: Crystal Structures of Thiophene-2-carboxamide Transition Metal Ion Complexes Source: Journal of Chemical Crystallography URL:[Link]

  • [2] Title: Polymorphic form of 5 chloro n {[(5s) 2 oxo 3 [4 (3 oxomorpholin 4 yl)phenyl]oxa-zolidin 5 yl]-methyl}thiophene 2 carboxamide (Rivaroxaban) Source: Google Patents URL:

  • [4] Title: N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types Source: PubMed URL:[Link]

Sources

Validation

Analytical Comparison Guide: FTIR Structural Validation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary & Molecular Significance Thiophene-2-carboxamide derivatives represent a highly versatile scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Molecular Significance

Thiophene-2-carboxamide derivatives represent a highly versatile scaffold in medicinal chemistry, frequently exhibiting potent antiproliferative, antibacterial, and antioxidant properties [1]. The molecule 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide (CAS: 175276-46-7) is a complex, multi-functionalized heterocycle. Its pharmacological efficacy is heavily dependent on the precise spatial arrangement and electronic properties of its functional groups: the electron-withdrawing cyano group, the hydrogen-bonding carboxamide, and the electron-donating methoxyphenyl rings.

As a Senior Application Scientist, I approach the structural validation of such complex APIs not just as a checklist, but as a mechanistic puzzle. Fourier Transform Infrared (FTIR) spectroscopy is the frontline diagnostic tool for this molecule because it directly probes the dipole moment changes of these highly polar functional groups.

Objective Comparison: FTIR vs. Orthogonal Techniques

To establish a robust Quality Assurance/Quality Control (QA/QC) pipeline, one must understand why a specific analytical technique is chosen. No single instrument provides a complete structural picture. Below is an objective comparison of FTIR against alternative spectroscopic methods for this specific thiophene derivative.

  • FTIR Spectroscopy (The Champion of Polar Functional Groups): FTIR is uniquely suited for this molecule because the most critical functional groups (C=O, C≡N, and C-O-C) possess strong dipole moments. The cyano group (-C≡N), in particular, vibrates in the "silent region" (~2220 cm⁻¹), offering a definitive, interference-free diagnostic peak [2].

  • Raman Spectroscopy (The Non-Polar Complement): While FTIR excels at polar bonds, Raman is superior for analyzing the symmetric C=C stretching of the thiophene core and the bis-phenyl rings. However, Raman struggles with the highly polar carboxamide group and is susceptible to fluorescence interference from the aromatic system.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are mandatory for absolute structural elucidation—specifically to confirm the 3,4-substitution pattern of the methoxyphenyl rings, which FTIR cannot definitively prove. However, NMR is time-consuming, requires expensive deuterated solvents, and is impractical for rapid, at-line batch release testing.

G M Structural Validation IR FTIR Spectroscopy (Polar Bonds) M->IR RA Raman Spectroscopy (Non-Polar Bonds) M->RA NM 1H/13C NMR (Atomic Connectivity) M->NM IR_D C=O, C≡N, C-O-C Stretches IR->IR_D RA_D Aromatic C=C Symmetric Modes RA->RA_D NM_D 3,4-bis Substitution Pattern NM->NM_D

Orthogonal analytical techniques for comprehensive structural validation.

Spectral Mapping & Quantitative Data

When analyzing 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, we rely on established group frequencies derived from closely related structural analogs (such as 5-amino-4-cyano-3-methylthiophene-2-carboxamide and various 5-acetyl-4-methylthiophene derivatives)[3].

The table below synthesizes the expected quantitative FTIR data, explaining the mechanistic reasoning behind each assignment.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Value & Mechanistic Causality
Primary Amide N-H stretch (coupled)3400 - 3150High: Appears as a doublet (asymmetric/symmetric). Broadening indicates intermolecular hydrogen bonding.
Cyano Group C≡N stretch2215 - 2225Very High: Resides in the spectral "silent region." Its intensity is amplified by conjugation with the thiophene ring.
Carbonyl (Amide I) C=O stretch1650 - 1670High: Downshifted from standard ketones (~1715 cm⁻¹) due to resonance stabilization from the adjacent nitrogen lone pair.
Aromatic Rings C=C stretch1600, 1580, 1500Moderate: Multiple sharp peaks. Overlaps with the Amide II (N-H bend) band at ~1620 cm⁻¹.
Methoxy Ether C-O-C asym. stretch1240 - 1260High: Strong, broad peak confirming the presence of the ether linkages on the phenyl rings.
Para-Substitution C-H out-of-plane bend820 - 840Moderate: Confirms the 1,4-substitution pattern of the methoxyphenyl appendages.

Self-Validating Experimental Protocol: ATR-FTIR

Historically, thiophene derivatives were analyzed using KBr pellets. However, KBr is highly hygroscopic; absorbed moisture creates a massive, broad -OH stretching band (~3400 cm⁻¹) that completely obscures the critical primary amide N-H stretches of our target molecule.

Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic Diamond crystal is the superior, field-proven choice. The following protocol is designed as a self-validating system to guarantee data integrity.

Step-by-Step Methodology
  • System Verification (Causality: Wavenumber Accuracy):

    • Prior to any sample analysis, scan a traceable Polystyrene (PS) standard film. Verify that the 1601.2 cm⁻¹ and 1028.3 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their certified values. This validates interferometer alignment and laser frequency.

  • Background Collection (Causality: Baseline Integrity):

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air. This maps the current atmospheric H₂O and CO₂ levels, which the software will mathematically subtract from the sample spectrum.

  • Sample Application & Acquisition (Causality: Signal-to-Noise Optimization):

    • Place ~2-5 mg of the solid 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide powder directly onto the center of the diamond crystal.

    • Apply the pressure anvil. Crucial Step: Monitor the live energy throughput. Apply just enough pressure to achieve intimate contact (maximizing the evanescent wave penetration) without crushing the crystal or inducing pressure-polymorphism in the sample.

    • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Post-Processing (Causality: Data Normalization):

    • Apply an ATR-correction algorithm. Because the depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes the peak intensities to match traditional transmission spectra, allowing for accurate library matching.

G S1 1. System Verification (Polystyrene Standard) S2 2. Background Scan (Ambient Air/Clean Crystal) S1->S2 S3 3. ATR Acquisition (Optimized Anvil Pressure) S2->S3 S4 4. Spectral Processing (ATR Correction & Baseline) S3->S4

Self-validating ATR-FTIR experimental workflow.

Conclusion

For the structural validation of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, FTIR spectroscopy stands out as the most efficient and diagnostically powerful technique for identifying polar functional groups. By leveraging the isolated cyano stretch at ~2220 cm⁻¹ and the distinct amide profiles, researchers can rapidly verify synthetic success. Transitioning from legacy KBr methods to a self-validating Diamond ATR protocol eliminates moisture artifacts, ensuring that the spectral data is both highly accurate and reproducible for downstream drug development workflows.

References

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impact Factor Journals URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

Comprehensive Safety and Handling Guide: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide This guide provides essential personal protective equipment (PPE) protocols and operational plans for the safe handling and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide

This guide provides essential personal protective equipment (PPE) protocols and operational plans for the safe handling and disposal of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide. As this compound may be novel or its toxicological properties not fully characterized, a cautious approach assuming high potential hazard is mandatory.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, our primary directive is to assess risk based on its functional groups: a thiophene core, two methoxyphenyl groups, a cyano (nitrile) group, and a carboxamide group.

  • Thiophene Derivatives : Thiophene and its derivatives can be flammable, harmful if swallowed, and cause significant skin and eye irritation.[2][3][4][5][6] It is crucial to handle them in well-ventilated areas and away from any potential ignition sources.[2]

  • Aromatic Nitriles : The cyano (-C≡N) group classifies this compound as a nitrile. Aromatic nitriles are of particular concern as they can be highly toxic, with some exhibiting toxicity comparable to inorganic cyanides.[7][8] A primary hazard is the potential for absorption through the skin.[8] Furthermore, incomplete combustion of nitriles can liberate highly toxic hydrogen cyanide gas.[8]

  • Carboxamides : While the toxicity of carboxamides can vary, many are known to be harmful if swallowed and can cause skin and eye irritation.[9]

Given these structural alerts, all handling of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide must be conducted with the assumption of high toxicity and potential for skin and eye irritation.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is essential to create a robust barrier between the researcher and the chemical.[10] The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldMust be worn at all times to protect against splashes.[3] Safety goggles should be supplemented with a face shield when there is a higher risk of splashing.[11]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves are recommended for their broad chemical resistance.[3] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[4] Double-gloving is recommended for enhanced protection.
Body Protection Laboratory Coat or Disposable GownA disposable gown is the preferred option to prevent the contamination of personal clothing.[3] The material should be appropriate for handling chemical reagents.
Respiratory Protection NIOSH-Approved RespiratorAll work with this compound should be performed in a certified chemical fume hood.[3] If there is a risk of aerosol generation or if the ventilation is inadequate, a fit-tested N95 or higher-level respirator is required.[1]
Foot Protection Closed-Toed, Chemical-Resistant ShoesSafety footwear is essential to protect against spills and falling objects in the laboratory.[11]

Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence
  • Footwear and Gown: Ensure you are wearing appropriate closed-toed shoes before entering the lab. Put on the disposable gown, ensuring complete coverage.

  • Respirator: If required, perform a fit-check for your respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap with the cuffs of the gown. Don a second pair of gloves over the first.

Doffing Sequence
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As you remove the gown, peel off the inner pair of gloves simultaneously, trapping them within the gown. Dispose of the gown and gloves in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the safety goggles.

  • Respirator: If worn, remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Workflow for Safe Handling

The following diagram illustrates the critical decision-making and operational workflow for handling 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep_risk Risk Assessment: Treat as highly toxic prep_sds Review available data (analogous compounds) prep_risk->prep_sds prep_ppe Assemble all required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood don_ppe Don PPE (as per protocol) prep_hood->don_ppe Proceed to Handling conduct_exp Conduct Experiment in Fume Hood don_ppe->conduct_exp clean_spill Immediate Spill Cleanup (if necessary) conduct_exp->clean_spill decontaminate Decontaminate Work Area clean_spill->decontaminate Experiment Complete doff_ppe Doff PPE (as per protocol) decontaminate->doff_ppe dispose_waste Dispose of Waste (hazardous waste stream) doff_ppe->dispose_waste wash_hands Thorough Hand Washing dispose_waste->wash_hands

Caption: Workflow for handling 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.

Emergency Procedures and Waste Disposal

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills: Evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[2]

Waste Disposal

All waste materials, including contaminated PPE, spill cleanup materials, and residual compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[5]

References

  • Thieno[3,2-b]thiophene - SAFETY DATA SHEET. (URL: [Link])

  • PPE and Safety for Chemical Handling - ACS Material. (URL: [Link])

  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: [Link])

  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (URL: [Link])

  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. (URL: [Link])

Sources

© Copyright 2026 BenchChem. All Rights Reserved.